Technical Documentation Center

N-Methyl-2-(piperidin-2-yl)propanamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Methyl-2-(piperidin-2-yl)propanamide

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthesis of N-Methyl-2-(piperidin-2-yl)propanamide

Executive Summary Piperidine derivatives represent a cornerstone in modern medicinal chemistry, forming the structural backbone of numerous therapeutically significant compounds[1]. Among these privileged scaffolds, pipe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine derivatives represent a cornerstone in modern medicinal chemistry, forming the structural backbone of numerous therapeutically significant compounds[1]. Among these privileged scaffolds, piperidine carboxamides are particularly notable for their ubiquitous presence in central nervous system (CNS) modulators and local anesthetics.

This technical guide provides an in-depth analysis of N-Methyl-2-(piperidin-2-yl)propanamide , a highly specific, low-molecular-weight building block. By elucidating its exact molecular formula, molecular weight, and the optimized synthetic methodologies required to navigate its steric challenges, this whitepaper serves as a definitive resource for drug development professionals.

Physicochemical Profiling & Structural Analysis

The architecture of N-Methyl-2-(piperidin-2-yl)propanamide consists of a saturated six-membered piperidine heterocycle substituted at the C2 position with an N-methylpropanamide side chain. This specific structural arrangement yields a highly flexible, amphiphilic molecule capable of traversing lipid bilayers while retaining the ability to form critical hydrogen bonds with protein targets.

Molecular Weight and Formula Derivation
  • Piperidine Core: The base piperidine ring contributes C5​H10​N (accounting for the attachment point at C2).

  • Propanamide Linker: The 3-carbon chain contributes C3​H4​O to the backbone.

  • N-Methyl Substitution: The terminal methylamine group contributes CH4​N .

  • Total Computation: Summing these components yields the exact molecular formula C9H18N2O .

Table 1: Physicochemical Properties of N-Methyl-2-(piperidin-2-yl)propanamide

PropertyValueAnalytical Significance
Molecular Formula C9H18N2ODefines the stoichiometric baseline for synthesis.
Molecular Weight 170.25 g/mol Critical for precise molarity calculations in assays.
Monoisotopic Mass 170.1419 DaTarget value for high-resolution mass spectrometry.
Hydrogen Bond Donors 2 (Piperidine NH, Amide NH)Dictates receptor binding affinity and solubility.
Hydrogen Bond Acceptors 2 (Amide C=O, Piperidine N)Facilitates interactions with target kinase/channel domains.

Synthetic Methodology: Overcoming Steric and Electronic Barriers

Synthesizing N-Methyl-2-(piperidin-2-yl)propanamide requires precise control over amide bond formation. The piperidine nitrogen is a relatively strong, non-aromatic base (pKa ~11.1)[2]. If left unprotected during an amide coupling reaction, it will aggressively compete with the intended amine nucleophile, leading to dimerization or unwanted oligomerization[2]. Therefore, temporary masking of the piperidine nitrogen using a tert-butyloxycarbonyl (Boc) protecting group is a mandatory prerequisite.

Furthermore, the C2 position of the piperidine ring introduces significant steric hindrance adjacent to the chiral center of the propanoic acid linker. Standard carbodiimide coupling agents (e.g., EDC/HOBt) often suffer from sluggish kinetics and low yields in this microenvironment[3]. To overcome this causality, we utilize HATU in the presence of N,N-Diisopropylethylamine (DIPEA). HATU forms a highly reactive HOAt active ester, which accelerates the nucleophilic attack by methylamine even in sterically congested spaces[2][3].

Table 2: Optimization of Amide Coupling Reagents for C2-Piperidine Scaffolds

Coupling ReagentActivation IntermediateSteric ToleranceTypical Yield
EDC / HOBt HOBt active esterLow40 - 50%
PyBOP Phosphonium intermediateModerate65 - 75%
HATU / DIPEA HOAt active esterHigh> 85%
Protocol 1: HATU-Mediated Amide Coupling Workflow

This protocol is designed as a self-validating system; the visual cues (color changes, dissolution) directly correlate with the chemical activation states.

  • Preparation & Dissolution: To a round-bottom flask under an inert Argon atmosphere, add 1.0 equivalent of 2-(1-(tert-butoxycarbonyl)piperidin-2-yl)propanoic acid. Dissolve in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration[2].

  • HOAt Ester Activation: Cool the solution to 0°C using an ice bath. Add 1.1 equivalents of HATU, followed immediately by 2.5 equivalents of DIPEA. Stir for 10 minutes. Causality: The low temperature prevents the degradation of the highly reactive HOAt active ester[2].

  • Nucleophilic Attack: Introduce 1.2 equivalents of methylamine hydrochloride (along with an additional 1.2 eq of DIPEA to free-base the amine in situ). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Deprotection: Isolate the Boc-protected intermediate via standard aqueous workup. Dissolve the intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) in a 1:1 ratio. Stir for 2 hours at room temperature to cleave the Boc group, yielding the final C9H18N2O target.

SyntheticWorkflow A Boc-Protected Precursor (Starting Material) B HATU / DIPEA (Activation at 0°C) A->B Step 1 C Methylamine (Nucleophilic Attack) B->C Step 2 D Boc-Intermediate (C14H26N2O3) C->D Step 3 E TFA Deprotection (Cleavage) D->E Step 4 F Target Compound (170.25 g/mol) E->F Step 5

HATU-mediated amide coupling workflow for synthesizing the piperidine target.

Analytical Validation: Self-Validating LC-MS Protocol

To validate the molecular weight (170.25 g/mol ) and formula (C9H18N2O), the analytical protocol must act as a closed-loop verification system. By observing specific mass-to-charge (m/z) transitions, the researcher can definitively confirm the target synthesis and the absence of dimerization byproducts.

Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve 1 mg of the purified N-Methyl-2-(piperidin-2-yl)propanamide in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, ensuring the basic piperidine nitrogen is protonated for positive ion mode detection.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column. Run a linear gradient of 5% to 95% Acetonitrile over 10 minutes.

  • Validation Criteria: The system validates the synthesis if the base peak chromatogram yields a dominant molecular ion at m/z 171.26 ( [M+H]+ ). The strict absence of a peak at m/z 341.5 ( [2M+H]+ ) acts as the internal control, confirming that the Boc-protection step successfully prevented piperidine oligomerization.

Pharmacological Relevance & Signaling Pathways

Piperidine amides are ubiquitous in neuropharmacology[1]. The spatial orientation of the basic piperidine nitrogen relative to the lipophilic amide linker allows these molecules to act as potent modulators of voltage-gated sodium channels (VGSCs). The lipophilic propanamide tail facilitates penetration through the neuronal lipid bilayer, while the protonated piperidine nitrogen binds to the intracellular domain of the sodium channel pore, physically occluding the influx of Na+ ions and halting action potential propagation.

SignalingPathway P Piperidine Amide Scaffold (Ligand Binding) V Voltage-Gated Na+ Channels (Intracellular Blockade) P->V Binds Domain IV I Inhibition of Na+ Influx (Membrane Stabilization) V->I Blocks Pore A Action Potential Suppression (Decreased Excitability) I->A Halts Depolarization N Analgesia / Pain Blockade (Clinical Outcome) A->N Prevents Nociception

Pharmacological mechanism of piperidine amides in voltage-gated channel blockade.

References

  • Source: BenchChem / nbinno.
  • Source: PMC / nih.
  • Optimizing amide bond formation for piperidine carboxylic acids Source: BenchChem URL

Sources

Exploratory

Structure-activity relationship (SAR) of piperidine-2-yl amides

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Piperidine-2-yl Amides Authored by a Senior Application Scientist Abstract The piperidine ring is a cornerstone of medicinal chemistry, recogniz...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Piperidine-2-yl Amides

Authored by a Senior Application Scientist

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a vast array of therapeutic agents.[1][2] When functionalized at the C2 position with an amide linkage, the resulting piperidine-2-yl amide core offers a versatile three-dimensional framework that has been successfully exploited for targeting a diverse range of biological entities, from kinases and G-protein coupled receptors to enzymes involved in neurodegenerative diseases.[3][4][5][6] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing this important chemical class. We will dissect the nuanced roles of stereochemistry, conformational constraints, and substituent effects at each key position of the scaffold. By synthesizing data from seminal studies and providing field-proven experimental protocols, this document serves as a technical resource for researchers, scientists, and drug development professionals dedicated to the rational design of novel therapeutics based on the piperidine-2-yl amide core.

The Piperidine-2-yl Amide Scaffold: A Privileged Architecture

The piperidine heterocycle is a saturated six-membered ring containing a nitrogen atom, making it a highly versatile building block in drug design.[1][7] Its non-planar, chair-like conformation allows for the precise spatial orientation of substituents, which is critical for specific interactions with biological targets. The introduction of an amide group at the C2 position adds several key features:

  • A Chiral Center: The C2 carbon is typically a stereocenter, introducing chirality that profoundly influences biological activity. The absolute configuration (R or S) often dictates the binding orientation within a target's active site.

  • Hydrogen Bonding Capabilities: The amide linkage provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), crucial for anchoring the molecule to protein residues.

  • Structural Rigidity and Planarity: The amide bond is planar, which, in conjunction with the piperidine ring's conformation, imparts a degree of rigidity to the molecule, reducing the entropic penalty upon binding.

  • Multiple Vectors for Diversification: The scaffold presents at least three primary vectors for chemical modification: the amide N-substituent (R1), the piperidine N-substituent (R2), and the piperidine ring itself (R3-R6). This modularity is ideal for systematic SAR exploration and property optimization.

Below is a logical diagram illustrating the key points of diversification on the core scaffold that are central to SAR studies.

SAR_Points cluster_core Piperidine-2-yl Amide Core Core Core Scaffold R1 R1: Amide N-Substituent (Target Recognition, Potency) Core->R1 Vector 1 R2 R2: Piperidine N-Substituent (Solubility, PK/PD, Selectivity) Core->R2 Vector 2 R3_R6 R3-R6: Ring Substituents (Conformation, Specificity, Metabolism) Core->R3_R6 Vector 3

Caption: Key diversification points for SAR on the piperidine-2-yl amide scaffold.

General Synthetic Strategies

The construction of piperidine-2-yl amide libraries typically follows a convergent synthetic approach, centered around the formation of the key amide bond. The causality behind this choice is efficiency; it allows for late-stage diversification where varied amines can be coupled to a common piperidine acid precursor.

Synthesis of the Piperidine-2-carboxylic Acid Core

The piperidine-2-carboxylic acid building block can be sourced commercially or synthesized through various methods, including the hydrogenation of pyridine-2-carboxylic acid (picolinic acid).[1] More advanced strategies involve asymmetric synthesis or resolution to obtain enantiomerically pure starting materials, which is critical given the stereochemical importance of the C2 center. An efficient one-pot cyclization/reduction cascade of halogenated amides has also been developed to access substituted piperidines.[8]

Amide Bond Formation

The reaction of a piperidine-2-carboxylic acid derivative with a primary or secondary amine is the final key step. The choice of coupling reagent is critical for ensuring high yield and minimizing racemization at the C2 chiral center.

  • Carbodiimide-based Coupling: Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl), often used with an additive like 4-(Dimethylamino)pyridine (DMAP) or Hydroxybenzotriazole (HOBt), are common.[9] These activate the carboxylic acid to form a highly reactive O-acylisourea intermediate that is readily attacked by the amine.

  • Acid Chloride Formation: A more traditional method involves converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine. This method is robust but can be harsh for sensitive substrates.

The general workflow for library synthesis is depicted below.

Synthesis_Workflow A Select Piperidine-2-Carboxylic Acid Precursor (Chirality & Ring Substitution) B Protect Piperidine Nitrogen (e.g., Boc, Cbz) A->B C Activate Carboxylic Acid (e.g., EDC/HOBt) B->C D Couple with Diverse Amines (R1-NH2) C->D E Amide Product Library D->E F Deprotect Piperidine Nitrogen E->F G Functionalize Piperidine Nitrogen (R2) F->G H Final Compound Library G->H

Caption: General synthetic workflow for piperidine-2-yl amide library generation.

Deciphering the Structure-Activity Relationship: Case Studies

The influence of substituents on the piperidine-2-yl amide scaffold is highly dependent on the biological target. Here, we explore the SAR for several important therapeutic areas.

Case Study: Kinase Inhibitors (e.g., JNK, ALK)

Piperidine and piperazine amides have been successfully developed as potent inhibitors of various kinases, including c-Jun N-terminal kinase (JNK) and Anaplastic Lymphoma Kinase (ALK).[3][6][10] These inhibitors typically bind in the ATP-binding pocket of the kinase.

  • R1 (Amide N-Substituent): This group is often a substituted aromatic or heteroaromatic ring that occupies the adenosine binding region and interacts with the "gatekeeper" residue.[3] For JNK inhibitors, a bromofuran ring was found to place deep within this region, making van der Waals contacts.[3] For ALK inhibitors, specific substitutions on a phenyl ring were critical for activity against tumor cells.[6]

  • R2 (Piperidine N-Substituent): This vector is crucial for targeting the solvent-exposed region and is heavily modified to optimize physicochemical properties like solubility and cell permeability. For many kinase inhibitors, adding a basic amine via a linker can form salt-bridge interactions and significantly improve aqueous solubility.

  • Piperidine Ring Substituents: Modifications here are less common but can be used to lock the ring into a specific conformation that is more favorable for binding, thereby increasing potency and selectivity.

Table 1: SAR Summary for Piperazine/Piperidine Amide JNK Inhibitors

Compound IDR1 GroupPiperazine/Piperidine CoreR2 GroupJNK3 IC50 (µM)
Hit 1 2-bromo-furan-5-ylPiperazineH1.0
4g 2-bromo-furan-5-ylPiperazine(CH₂)₂-OH0.02
Analog A PhenylPiperazine(CH₂)₂-OH>10
Analog B 2-bromo-furan-5-ylPiperidine(CH₂)₂-OH0.5

(Data synthesized from Bioorg. Med. Chem. Lett.[3])

The data clearly shows that the 2-bromo-furan group at R1 is superior to a simple phenyl ring. Furthermore, functionalizing the piperazine nitrogen (R2) with a hydroxyethyl group dramatically increased potency (1.0 µM to 0.02 µM), highlighting the importance of this position for additional interactions or property modulation.[3] Replacing the piperazine with piperidine resulted in a drop in activity, suggesting the second nitrogen in the piperazine ring is beneficial for this target class.[3]

Case Study: Cannabinoid Receptor (CB1) Antagonists

The SAR of piperidine-2-yl amides has been extensively studied for CB1 receptor antagonists, such as the well-known compound SR141716.[4]

  • R1 (Amide N-Substituent): This region is occupied by a large biaryl pyrazole moiety in SR141716, which makes critical hydrophobic and aromatic interactions within the receptor binding pocket.

  • Piperidine Moiety: In this class, the amide is attached to the piperidine nitrogen (N-acyl piperidine) rather than the C2 position. However, SAR studies on the piperidine region itself are highly relevant. The investigation focused on replacing the N-aminopiperidine with various alkyl hydrazines, amines, and amides.[4]

  • Key Finding: The study found that increasing the length and bulk of the substituent at the piperidine nitrogen generally increased receptor affinity and efficacy, up to a certain point. A quantitative SAR model indicated that ligands exceeding 3 Å in length would have reduced potency.[4] This demonstrates a clear spatial constraint in the binding pocket.

Case Study: Antimicrobial Agents

Amide derivatives bearing both benzothiazole and piperidine moieties have been synthesized and evaluated as antimicrobial agents.[11][12]

  • R1 (Amide N-Substituent): A substituted benzothiazole ring was found to be a key pharmacophore.

  • Piperidine Ring Substituents: In a study of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, it was found that a 2,6-dimethylpiperidine group had an important impact on anticandidal activity.[11] This suggests that the steric bulk on the piperidine ring can enhance selectivity or potency against fungal targets. The substitution pattern on the benzothiazole ring (chloro and methyl groups) also significantly influenced activity.[11]

Experimental Protocols: A Practical Guide

To ensure trustworthiness and reproducibility, the following protocols are provided based on established methodologies in the field.

Protocol: General Synthesis of a Piperidine-2-yl Amide Derivative

This protocol describes a standard EDC/DMAP-mediated amide coupling.

Materials:

  • N-Boc-piperidine-2-carboxylic acid (1.0 eq)

  • Substituted amine (R1-NH₂) (1.05 eq)

  • EDC.HCl (1.1 eq)

  • DMAP (0.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Trifluoroacetic acid (TFA) for deprotection (if required)

Procedure:

  • To a solution of N-Boc-piperidine-2-carboxylic acid (1.0 eq) in anhydrous DCM, add EDC.HCl (1.1 eq) and DMAP (0.2 eq).

  • Stir the resulting mixture at room temperature under a nitrogen atmosphere for 10 minutes to activate the acid.[9]

  • Add the desired amine (1.05 eq) to the mixture.

  • Allow the reaction to stir overnight at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, partition the reaction mixture between DCM and a 5% NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the N-Boc protected piperidine-2-yl amide.

  • (Optional) For subsequent modification at the piperidine nitrogen, deprotect the Boc group by dissolving the product in DCM and adding an excess of TFA. Stir for 1-2 hours, then concentrate to remove volatiles to yield the TFA salt of the piperidine-2-yl amide.

Protocol: In Vitro Kinase Inhibition Assay (JNK3)

This protocol outlines a typical fluorescence-based assay to determine the IC50 of an inhibitor.

Materials:

  • Recombinant human JNK3 enzyme

  • Fluorescently labeled peptide substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • 384-well microplate

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute into the assay buffer to the desired final concentrations.

  • In a 384-well plate, add the JNK3 enzyme and the test compound solution.

  • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding a stop solution (e.g., EDTA in buffer).

  • Measure the fluorescence on a plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Perspectives

The piperidine-2-yl amide scaffold remains a highly fruitful starting point for the design of novel therapeutic agents. The key takeaways from decades of SAR studies are clear:

  • Stereochemistry is Paramount: The configuration at C2 is often non-negotiable for potent activity.

  • Modular Design is Powerful: The three main diversification points (R1, R2, and the ring) allow for systematic and independent optimization of potency, selectivity, and pharmacokinetic properties.

  • Conformational Control is Key: Substitutions on the piperidine ring can pre-organize the molecule into a bioactive conformation, offering a powerful strategy to enhance affinity and selectivity.

Future efforts will likely focus on exploring more complex and novel substitutions on the piperidine ring to access new chemical space. The integration of computational methods, such as 3D-QSAR modeling and free energy calculations, will continue to accelerate the design-synthesis-test cycle.[6] As our understanding of disease biology deepens, the versatility of the piperidine-2-yl amide core ensures it will remain a relevant and valuable scaffold for the drug development professionals of tomorrow.

References

  • Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. OSTI.GOV.
  • Synthesis and Biological Evaluation of some Amide Derivatives Bearing Benzothiazole and Piperidine Moieties as Antimicrobial Agents. Bentham Science Publishers.
  • Synthesis of some Amide derivatives and their Biological activity.
  • Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. Cell Stress and Chaperones.
  • Analgesic activity of alkyl piperidine deriv
  • Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). Journal of Medicinal Chemistry.
  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules.
  • Structure-activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. PubMed.
  • Synthesis and antimicrobial activity of some amide derivatives bearing thiazole, benzhydryl and piperidine moieties.
  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry.
  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggreg
  • Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors (Journal Article). OSTI.GOV.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules.
  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Structure–activity relationship of piperidine derivatives with...
  • Piperidine amide and urea derivative.
  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing.
  • Amides from Piper capense with CNS Activity – A Preliminary SAR Analysis. Molecules.
  • Synthesis, Anticonvulsant Properties, and SAR Analysis of Differently Substituted Pyrrolidine-2,5-diones and Piperidine-2,6-diones.
  • Piperidine amides as modulators of the ghrelin receptor.
  • Synthesis of piperidine amides (7).
  • A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters.
  • Amides from Piper capense with CNS activity - a preliminary SAR analysis. PubMed.
  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.

Sources

Foundational

Predicted Physicochemical Properties of N-Methyl-2-(piperidin-2-yl)propanamide: A Mechanistic Evaluation and Experimental Blueprint

Executive Summary The rational design and optimization of novel therapeutics rely heavily on the accurate prediction and empirical validation of fundamental physicochemical properties. For aliphatic amine derivatives, th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and optimization of novel therapeutics rely heavily on the accurate prediction and empirical validation of fundamental physicochemical properties. For aliphatic amine derivatives, the acid dissociation constant ( pKa​ ) and the octanol-water partition coefficient ( logP ) dictate the molecule's ionization state at physiological pH, its membrane permeability, and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

This whitepaper provides an in-depth mechanistic evaluation of N-Methyl-2-(piperidin-2-yl)propanamide , a molecule characterized by a piperidine core substituted at the C2 position with an N-methyl propanamide side chain. By deconstructing the structural causality behind its predicted pKa​ (~9.8) and logP (~0.8), we establish a theoretical framework that is subsequently grounded in self-validating, field-proven experimental protocols for empirical quantification.

Structural Deconstruction & Mechanistic Causality

pKa​ Prediction: The Attenuated Inductive Effect

The basic center of N-Methyl-2-(piperidin-2-yl)propanamide is the secondary aliphatic amine within the piperidine ring. Unsubstituted piperidine is highly basic, with a well-documented pKa​ of approximately 11.2. The introduction of substituents alters this basicity primarily through inductive ( −I ) and steric effects.

In our target molecule, the substituent is an electron-withdrawing N-methyl amide group ( −C(=O)NHCH3​ ). In structurally related local anesthetics like mepivacaine or ropivacaine (pipecoloxylidides), the amide carbonyl is directly attached to the α -carbon of the piperidine ring. This 2-bond separation from the basic nitrogen exerts a strong −I effect, drastically lowering the pKa​ to the 7.6–8.1 range.

However, in N-Methyl-2-(piperidin-2-yl)propanamide, the amide group is located on the C2 carbon of the propanamide side chain. This introduces an additional sp3 hybridized carbon between the piperidine ring and the carbonyl group, resulting in a 3-bond separation ( Npip​−Cα​−Cprop​−Ccarbonyl​ ). The inductive effect is heavily distance-dependent and attenuates rapidly across σ -bonds. Consequently, the electron-withdrawing pull on the nitrogen lone pair is significantly weakened. We predict this attenuated −I effect will lower the pKa​ by roughly 1.2 to 1.5 units relative to unsubstituted piperidine, yielding a predicted pKa​ of 9.8 .

InductiveEffect N Piperidine N-H (Basic Center) C_alpha C-alpha (Piperidine Ring) N->C_alpha Bond 1 C_prop C2 (Propanamide Chain) C_alpha->C_prop Bond 2 Carbonyl Carbonyl C=O (Electron Withdrawing) C_prop->Carbonyl Bond 3 (Attenuated -I Effect)

Inductive effect attenuation across the 3-bond separation in N-Methyl-2-(piperidin-2-yl)propanamide.

logP Prediction: Fragment-Based Lipophilicity

The lipophilicity of a compound is a delicate balance of its hydrophobic and hydrophilic fragments. Unsubstituted piperidine has a baseline logP of approximately 0.8[1]. The addition of the propanamide bridge contributes hydrophobic aliphatic bulk ( +1.0 ), while the primary amide core is highly hydrophilic ( −1.5 ). The terminal N-methyl group capping the amide restores some lipophilicity ( +0.5 ).

Unlike commercial local anesthetics that feature highly lipophilic aromatic moieties (e.g., a 2,6-dimethylphenyl group which adds ~2.5 to the logP ), N-Methyl-2-(piperidin-2-yl)propanamide lacks an aromatic ring. The summation of these fragment contributions suggests a relatively polar molecule with a predicted logP of 0.8 .

Quantitative Data Summary

The table below summarizes the predicted physicochemical properties alongside reference compounds to illustrate the structural causality discussed above.

Compound / FragmentStructural FeaturePredicted pKa​ Predicted logP
Piperidine Unsubstituted secondary amine~11.2~0.80
Mepivacaine 2-bond amide separation, aromatic ring~7.6~1.95
N-Methyl-2-(piperidin-2-yl)propanamide 3-bond amide separation, no aromatic ring ~9.8 ~0.80

Experimental Workflows for Validation

To transition from in silico predictions to empirical certainty, the following self-validating experimental protocols must be executed.

Potentiometric Titration for pKa​ Determination

Because N-Methyl-2-(piperidin-2-yl)propanamide lacks a strong UV chromophore (such as a phenyl ring), UV-metric titration is not viable. Instead, high-precision potentiometric titration is the gold standard[2].

Step-by-Step Protocol:

  • Calibration: Calibrate the glass electrode potentiometer using standard aqueous buffers (pH 4.0, 7.0, and 10.0) at exactly 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve the compound in deionized water. To mimic physiological conditions and maintain a constant activity coefficient, adjust the ionic strength to 0.15 M using Potassium Chloride (KCl)[2].

  • Titration Environment: Place the sample in a water-jacketed vessel (25 °C) under a continuous Nitrogen ( N2​ ) blanket to prevent atmospheric CO2​ from dissolving and forming carbonic acid, which would skew the pH readings.

  • Execution: Titrate with standardized 0.1 M NaOH in 0.05 mL aliquots under constant magnetic stirring.

  • Data Analysis: Record the pH after each addition once equilibrium is reached. Calculate the pKa​ at the half-neutralization point using the Henderson-Hasselbalch equation[2].

Miniaturized Shake-Flask LC-MS Method for logP

The traditional shake-flask method remains the OECD gold standard for partition coefficient determination[3]. Coupling this with LC-MS/MS provides the sensitivity required to avoid the high concentrations that cause emulsion artifacts.

Step-by-Step Protocol:

  • Phase Saturation: Vigorously stir analytical grade n-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) together for 24 hours, then allow them to separate completely to achieve mutual saturation[3].

  • Equilibration: In amber 2-mL HPLC vials, combine the pre-saturated n-octanol and PBS containing the analyte (at a low concentration, e.g., 2.5 µg/mL). Adjust the phase ratio based on the predicted logP (1:1 ratio is optimal for logP≈0.8 ).

  • Shaking: Vortex the mixture for 1 minute, then place on a mechanical shaker at 150 rpm for 1 hour at 25.0 ± 0.1 °C to ensure thermodynamic equilibrium[4].

  • Phase Separation: Centrifuge the vials at 4000 × g for 30 minutes at 25 °C to break any micro-emulsions and ensure a sharp phase boundary[4].

  • Quantification: Carefully extract aliquots from both the aqueous and octanol phases. Quantify the concentration of the compound in each phase using reversed-phase LC-MS/MS. The logP is calculated as the base-10 logarithm of the ratio of the concentration in octanol to the concentration in water.

Workflow cluster_pKa pKa Determination cluster_logP logP Determination Start Compound: N-Methyl-2-(piperidin-2-yl)propanamide Prep1 Prepare 0.15 M KCl Solution (Physiological Ionic Strength) Start->Prep1 Prep2 Mutual Saturation (n-Octanol / PBS pH 7.4) Start->Prep2 Titration Potentiometric Titration (0.1 M NaOH, N2 Blanket) Prep1->Titration Data1 Henderson-Hasselbalch Data Fitting Titration->Data1 Shake Miniaturized Shake-Flask (1h, 25°C, 150 rpm) Prep2->Shake LCMS LC-MS/MS Quantification & Phase Ratio Calculation Shake->LCMS

Parallel experimental workflows for the orthogonal validation of pKa and logP values.

References

  • University of Southampton Research Repository. "Lipophilicity and its relationship with ADMET properties." soton.ac.uk. Available at: [Link]

  • Thermodynamics of Pharmaceutical Systems: An introduction to Theory and Applications. "Substituent effects on pKa values of amines." National Academic Digital Library of Ethiopia. Available at:[Link]

  • Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pak. J. Pharm. Sci. Available at:[Link]

  • Shake Flask Method for Partition Coefficient (OECD Guideline 107). Scribd. Available at: [Link]

  • Combined shake-flask, chromatographic and in silico approaches for evaluating the physicochemical and ADME properties of aloin A and aloe-emodin. Acta Pharmaceutica. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Stereochemistry and Chiral Centers of N-Methyl-2-(piperidin-2-yl)propanamide

This guide provides a comprehensive technical overview of the stereochemical considerations for N-Methyl-2-(piperidin-2-yl)propanamide, a chiral molecule with significant implications for pharmaceutical research and deve...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the stereochemical considerations for N-Methyl-2-(piperidin-2-yl)propanamide, a chiral molecule with significant implications for pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document details the structural analysis, characterization methodologies, and regulatory context essential for advancing chiral drug candidates.

Introduction: The Imperative of Chirality in Drug Development

In modern pharmacology, the three-dimensional structure of a molecule is inextricably linked to its biological function. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept that profoundly impacts a drug's efficacy, safety, and pharmacokinetic profile.[1] The individual mirror-image isomers, known as enantiomers, can exhibit markedly different interactions with the chiral environment of the human body, such as receptors, enzymes, and other proteins.[2]

The U.S. Food and Drug Administration (FDA) and other global regulatory bodies have established stringent guidelines that underscore the need to characterize and control the stereoisomeric composition of new drug entities.[3][4][5] Since the issuance of the FDA's 1992 policy statement, developers are required to treat each enantiomer as a separate substance, necessitating stereochemically specific identity tests and assays.[3][6][7] This regulatory landscape favors the development of single-enantiomer drugs over racemic mixtures to optimize therapeutic outcomes and minimize potential adverse effects.[8]

N-Methyl-2-(piperidin-2-yl)propanamide is a chiral compound featuring a substituted piperidine ring, a structural motif prevalent in many active pharmaceuticals.[9] Its stereochemical complexity warrants a rigorous and systematic approach to its analysis. This guide elucidates the stereoisomeric possibilities of this molecule and outlines the authoritative analytical workflows required for their separation and definitive characterization.

Structural Analysis and Stereoisomerism

The chemical structure of N-Methyl-2-(piperidin-2-yl)propanamide contains two distinct chiral centers, which gives rise to multiple stereoisomers.

2.1 Identification of Chiral Centers

A chiral carbon center is a carbon atom attached to four different substituent groups.[1] In N-Methyl-2-(piperidin-2-yl)propanamide, the two chiral centers are:

  • C2 of the piperidine ring: This carbon is bonded to a hydrogen atom, the ring nitrogen (C-N), the adjacent methylene group within the ring (C-CH2), and the propanamide substituent.

  • C2 of the propanamide side chain: This carbon is attached to a hydrogen atom, a methyl group (-CH3), the amide group (-CONHCH3), and the piperidine ring.

The presence of two chiral centers means the molecule can exist as a maximum of 2ⁿ = 2² = 4 possible stereoisomers.[10] These isomers exist as two pairs of enantiomers. The relationships between these isomers are as follows:

  • (2R, 2'R) and (2S, 2'S) are a pair of enantiomers.

  • (2R, 2'S) and (2S, 2'R) are a pair of enantiomers.

  • The relationship between any non-mirror-image pair (e.g., (2R, 2'R) and (2R, 2'S)) is that of diastereomers.[10]

Diastereomers have different physical properties and can be separated by standard chromatographic techniques, whereas enantiomers require a chiral environment for separation.[2]

2.2 Pharmacological Significance of Stereoisomers

The differential effects of stereoisomers are well-documented in structurally related local anesthetics like bupivacaine and ropivacaine.[11][12] For instance, the S(-) enantiomers of these drugs generally exhibit a reduced cardiotoxicity profile compared to their R(+) counterparts, highlighting the critical need to evaluate each stereoisomer of N-Methyl-2-(piperidin-2-yl)propanamide independently.[12][13][14][15]

Methodologies for Stereochemical Characterization

A multi-faceted analytical approach is required to separate, identify, and quantify the stereoisomers of N-Methyl-2-(piperidin-2-yl)propanamide. The workflow below illustrates a validated system for achieving unambiguous stereochemical assignment.

G cluster_0 Separation & Quantification cluster_1 Structural & Configurational Analysis Racemic_Mixture Racemic/Diastereomeric Mixture Chiral_Chromatography Chiral HPLC or SFC (Analytical Scale) Racemic_Mixture->Chiral_Chromatography Separated_Isomers Separated Stereoisomers (Quantified Peaks) Chiral_Chromatography->Separated_Isomers NMR_Spec NMR Spectroscopy (NOE, Chiral Solvating Agents) Separated_Isomers->NMR_Spec XRay_Cryst X-ray Crystallography (If Crystalline) Separated_Isomers->XRay_Cryst Absolute_Config Definitive Absolute Configuration NMR_Spec->Absolute_Config XRay_Cryst->Absolute_Config caption Workflow for Stereochemical Characterization

Sources

Protocols & Analytical Methods

Method

Application Note: Solubility Profiling and Stock Solution Protocols for N-Methyl-2-(piperidin-2-yl)propanamide

Introduction & Chemical Profiling N-Methyl-2-(piperidin-2-yl)propanamide (Molecular Weight: ~170.26 g/mol ) is a representative basic pharmaceutical compound featuring a piperidine heterocycle and a secondary amide linka...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

N-Methyl-2-(piperidin-2-yl)propanamide (Molecular Weight: ~170.26 g/mol ) is a representative basic pharmaceutical compound featuring a piperidine heterocycle and a secondary amide linkage. These structural motifs are ubiquitous in neuroactive agents, local anesthetics, and receptor antagonists. Accurate solubility profiling of such compounds is a critical early-stage measurement in drug discovery to prevent false positives in bioassays, avoid underestimated toxicity, and ensure reliable dosing[1][2].

This technical guide details the thermodynamic and kinetic solubility principles governing this compound, alongside rigorously validated, self-validating protocols for preparing master stocks in Dimethyl Sulfoxide (DMSO) and working solutions in ethanol.

Thermodynamic & Kinetic Solubility Principles

The dissolution of N-Methyl-2-(piperidin-2-yl)propanamide is dictated by its ability to overcome crystal lattice energy through solvent-solute interactions.

  • DMSO (Dimethyl Sulfoxide): As a highly polar, aprotic solvent, DMSO is the gold standard for master stock preparation[3]. It possesses a high dielectric constant and acts as a potent hydrogen-bond acceptor. This allows it to efficiently disrupt the intermolecular hydrogen bonds formed by the basic piperidine amine (pKa ~9-10) and the amide proton, yielding high kinetic solubility[4]. However, DMSO is highly hygroscopic; moisture absorption can rapidly degrade the compound or induce precipitation.

  • Ethanol: As a polar, protic solvent, ethanol is frequently used for downstream in vitro or in vivo assays where DMSO toxicity is a concern. Ethanol solvates the compound via both hydrogen bond donation (to the amide carbonyl and piperidine nitrogen) and acceptance. While its thermodynamic solubility limit is generally lower than that of DMSO, it provides a biocompatible alternative for serial dilutions.

Quantitative Data & Storage Parameters

The following table summarizes the physicochemical parameters and storage conditions required to maintain the chemical integrity of the compound across both solvent systems.

ParameterDMSO Master StockEthanol Working Solution
Solvent Polarity (Dielectric Constant) 46.7 (Highly Polar, Aprotic)24.5 (Polar, Protic)
Primary Solvation Mechanism H-bond acceptance (disrupts lattice)H-bond donation and acceptance
Recommended Concentration 10 mM – 50 mM≤ 1 mM (Assay dependent)
Storage Temperature -20°C to -80°C4°C (Short-term)
Stability / Handling Constraints Highly hygroscopic; avoid freeze-thawVolatile; keep tightly sealed

Experimental Protocols

To ensure a self-validating system, the following protocols emphasize causality—explaining why specific steps are mandatory for reproducibility.

Protocol A: Preparation of 50 mM Master Stock in Anhydrous DMSO

Causality Focus: Water ingress is the primary cause of stock degradation. Using anhydrous DMSO and aliquoting prevents moisture-induced precipitation and freeze-thaw degradation[3].

  • Mass Calculation: Weigh the required mass of N-Methyl-2-(piperidin-2-yl)propanamide powder using a calibrated analytical balance (accuracy ±0.1 mg) into a sterile, amber microcentrifuge tube. (For 1 mL of 50 mM stock, weigh ~8.51 mg).

  • Solvent Addition: In a low-humidity environment (or under nitrogen), add the calculated volume of high-purity, anhydrous DMSO[3][5].

  • Dissolution & Validation: Cap securely and vortex the solution for 30–60 seconds. If the compound does not readily dissolve, apply gentle sonication in a water bath (not exceeding 37°C) to facilitate the disruption of the crystal lattice without causing thermal degradation[5]. Visually inspect the solution against a light source to ensure there are no undissolved particulates.

  • Aliquoting & Storage: Divide the master stock into 20–50 µL single-use aliquots. Store immediately at -20°C or -80°C protected from light[3].

    • Critical Note: Never perform serial dilutions directly into aqueous buffers from the master stock; always perform intermediate serial dilutions in DMSO or ethanol to prevent the organic material from precipitating out of solution.

Protocol B: Thermodynamic Solubility Determination via Shake-Flask Method

Causality Focus: The shake-flask method is the industry standard because it measures true thermodynamic equilibrium rather than transient kinetic solubility[2].

  • Saturation: In a 2 mL glass vial, add an excess amount of the solid compound to 1 mL of absolute ethanol (or target aqueous buffer)[6].

  • Equilibration: Seal the vial tightly and place it in an isothermal shaker at 25°C. Agitate at 800 rpm for 24 to 48 hours.

    • Reasoning: 24-48 hours is empirically required to ensure the solution transitions from a kinetically dissolved state to strict thermodynamic equilibrium[2].

  • Phase Separation: Transfer the suspension to a high-speed centrifuge and spin at 10,000 x g for 15 minutes, or filter through a 0.22 µm PTFE syringe filter to remove undissolved precipitates[1][6].

  • Quantification: Dilute the supernatant appropriately and quantify the concentration using HPLC-UV or LC-MS/MS. To validate the system, the concentration must be calculated against a separately built, multi-point calibration curve[1].

Workflow Visualization

SolubilityWorkflow cluster_DMSO Protocol A: DMSO Master Stock cluster_ShakeFlask Protocol B: Shake-Flask Method Compound N-Methyl-2-(piperidin-2-yl)propanamide (Solid Powder) DMSO_Add Add Anhydrous DMSO (Target: 50 mM) Compound->DMSO_Add Dissolution SF_Excess Add Excess Solid to Ethanol Compound->SF_Excess Saturation DMSO_Mix Vortex & Sonicate (Max 37°C) DMSO_Add->DMSO_Mix DMSO_Store Aliquot & Store (-20°C, Light Protected) DMSO_Mix->DMSO_Store SF_Shake Isothermal Shaking (24-48h, 25°C) SF_Excess->SF_Shake SF_Filter Centrifugation / Filtration (0.22 µm PTFE) SF_Shake->SF_Filter Equilibrium SF_Quant HPLC-UV Quantification SF_Filter->SF_Quant Supernatant

Fig 1. Workflow for DMSO stock preparation and thermodynamic solubility testing via shake-flask.

References

  • [1] Shake-Flask Aqueous Solubility assay (Kinetic solubility) . Protocols.io.

  • [2] Automated Screening of Aqueous Compound Solubility in Drug Discovery . Sigma-Aldrich.

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility . Pharmaceutical Sciences.

  • [6] Shake Flask Method Summary . BioAssay Systems.

  • [4] Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits . HD Chemicals.

  • [3] Application Notes and Protocols for Preparing Stock Solutions of Research Compounds in DMSO . BenchChem.

  • FAQs on Inhibitor Preparation . Sigma-Aldrich.

  • [5] Preparing ML-180 Stock Solution in DMSO: An Application Note and Protocol . BenchChem.

Sources

Application

HPLC method development for N-Methyl-2-(piperidin-2-yl)propanamide detection

HPLC Method Development and Validation for N-Methyl-2-(piperidin-2-yl)propanamide Analyte Profiling & Analytical Challenges N-Methyl-2-(piperidin-2-yl)propanamide is a polar, basic aliphatic molecule characterized by a p...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development and Validation for N-Methyl-2-(piperidin-2-yl)propanamide

Analyte Profiling & Analytical Challenges

N-Methyl-2-(piperidin-2-yl)propanamide is a polar, basic aliphatic molecule characterized by a propanamide backbone and a substituted piperidine ring. From a chromatographic perspective, this structure presents two critical hurdles:

  • Lack of a Native Chromophore: The molecule contains no conjugated π -systems or aromatic rings. Its UV absorbance is restricted to the deep-UV region (<210 nm), where mobile phase solvents (like methanol or acetonitrile) exhibit significant background noise. Direct UV detection is therefore highly unreliable and lacks sensitivity [2].

  • Basic Secondary Amine: The nitrogen within the piperidine ring has a pKa of approximately 10.0. At standard reversed-phase pH ranges (pH 3–7), this amine is fully protonated. This positive charge leads to severe secondary electrostatic interactions with residual ionized silanols on silica-based stationary phases, resulting in poor retention (elution near the void volume) and severe peak tailing.

To achieve a robust, reproducible assay, the method must actively manipulate both the analyte's retention mechanism and its detectability.

Method Development Rationale: The Causality of Experimental Choices

Overcoming Retention Failures: The Role of Ion-Pairing

To resolve the poor retention and tailing of the protonated piperidine ring, we employ an ion-pairing strategy using Heptafluorobutyric acid (HFBA) . Unlike traditional phosphate buffers, HFBA is volatile. Its strongly acidic carboxylate head forms a neutral, hydrophobic ion-pair complex with the protonated secondary amine of the piperidine ring. Simultaneously, its perfluorinated alkyl tail anchors the complex to the C18 stationary phase. This masks the basic nitrogen from residual silanols (eliminating tailing) and dramatically increases the retention factor ( k′ ) [2].

Overcoming Detection Failures: Universal vs. Optical Detection

Because the analyte is non-chromophoric, we must bypass standard UV detection. We present two distinct, self-validating pathways:

  • Pathway A (Preferred): Charged Aerosol Detection (CAD). CAD is a universal, mass-based detector that measures non-volatile analytes regardless of their optical properties. Because HFBA is volatile, it evaporates within the CAD drift tube, leaving only the analyte particles to be charged and detected. This allows for direct, sample-prep-free quantification [2].

  • Pathway B (Alternative): Pre-Column Derivatization. For laboratories equipped only with UV-Vis detectors, the secondary amine of the piperidine ring can be reacted with 4-toluenesulfonyl chloride (TsCl) via a Schotten-Baumann reaction. This appends a strongly UV-active aromatic sulfonamide group to the molecule, shifting its absorbance maximum to 254 nm and enabling high-sensitivity optical detection [1], [3].

G Analyte Target: N-Methyl-2-(piperidin-2-yl)propanamide Challenge: Basic Amine, No UV Chromophore Decision Select Detection Modality Analyte->Decision CAD Universal Detection (CAD / ELSD / MS) Decision->CAD Preferred UV Optical Detection (UV-Vis) Decision->UV Alternative PrepCAD Direct Injection Volatile Ion-Pairing (HFBA) CAD->PrepCAD PrepUV Pre-Column Derivatization (Tosyl Chloride Reaction) UV->PrepUV

Fig 1: Decision matrix for the chromatographic analysis of non-chromophoric basic piperidines.

Experimental Protocols (Self-Validating Systems)

Protocol A: Direct Analysis via HPLC-CAD (Ion-Pairing)

This protocol relies on the volatility of the mobile phase and the non-volatility of the analyte.

Chromatographic Conditions:

  • Column: Base-deactivated C18 (e.g., Waters Atlantis T3), 150 × 4.6 mm, 3 µm.

  • Mobile Phase A: 0.1% HFBA in LC-MS grade Water.

  • Mobile Phase B: 0.1% HFBA in LC-MS grade Acetonitrile.

  • Gradient Program: 5% B to 60% B over 15 minutes; hold at 60% B for 3 minutes; re-equilibrate at 5% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • CAD Settings: Evaporator temperature set to 35°C; Nitrogen gas pressure maintained at 35 psi [2].

System Suitability Testing (SST) - Self-Validation Step: Before injecting unknown samples, inject a 10 µg/mL standard six times. The system is validated only if:

  • Relative Standard Deviation (RSD) of the CAD peak area is ≤2.0% .

  • Tailing factor ( Tf​ ) is ≤1.5 (verifies that the HFBA ion-pairing is successfully masking silanol interactions).

Protocol B: Pre-Column Derivatization for HPLC-UV

This protocol chemically alters the analyte to fit standard instrumentation [1].

Derivatization Workflow:

  • Buffer Preparation: Prepare a 0.5 M Sodium Bicarbonate buffer, adjusted to pH 9.0. (The alkaline pH ensures the piperidine amine is deprotonated and nucleophilic, while neutralizing the HCl byproduct of the reaction).

  • Reagent Preparation: Dissolve 4-toluenesulfonyl chloride (TsCl) in anhydrous acetonitrile to a concentration of 10 mg/mL.

  • Reaction: In an amber HPLC vial, combine 100 µL of the sample/standard, 100 µL of the bicarbonate buffer, and 200 µL of the TsCl reagent.

  • Incubation: Vortex for 10 seconds and incubate at 60°C for 30 minutes [3].

  • Quenching: Stop the reaction by adding 50 µL of 1M HCl. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions:

  • Column: Standard C18, 150 × 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of Water (containing 0.1% Phosphoric acid) and Acetonitrile (40:60, v/v) [3].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

System Suitability Testing (SST) - Self-Validation Step: Inject the derivatized standard. The system is validated only if the resolution ( Rs​ ) between the derivatized analyte peak and the massive unreacted TsCl solvent front is ≥2.5 . If Rs​<2.5 , decrease the acetonitrile concentration in the mobile phase by 5%.

Quantitative Data Presentation

The following table summarizes the expected validation parameters for both methodologies, demonstrating the trade-offs between direct universal detection and optical derivatization.

Table 1: Comparative Method Validation Parameters

Validation ParameterProtocol A (HPLC-CAD)Protocol B (HPLC-UV Derivatization)
Linearity Range 1.0 – 100 µg/mL0.44 – 53.3 µg/mL [3]
Calibration Fit Quadratic ( R2>0.998 )Linear ( R2>0.999 ) [1]
Limit of Detection (LOD) 0.2 µg/mL0.15 µg/mL [3]
Limit of Quantitation (LOQ) 1.0 µg/mL0.44 µg/mL [3]
Method Precision (%RSD) < 2.0%< 1.5% [1]
Sample Preparation Time < 5 minutes (Direct Dilution)~ 45 minutes (Reaction + Quench)
Primary Source of Error Background noise from non-volatile saltsIncomplete derivatization reaction

Note: CAD response is inherently non-linear over large concentration ranges; therefore, a quadratic calibration curve or log-log transformation is strictly required for Protocol A.

References

  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds - Benchchem. Benchchem.com.
  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Researcher.life.
Method

In vitro assay protocols for testing piperidine propanamide activity

Title: Advanced In Vitro Profiling of Piperidine Propanamides: A Methodological Framework for Evaluating MOR Activity and Biased Agonism Introduction Piperidine propanamides represent a highly potent class of synthetic µ...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced In Vitro Profiling of Piperidine Propanamides: A Methodological Framework for Evaluating MOR Activity and Biased Agonism

Introduction

Piperidine propanamides represent a highly potent class of synthetic µ-opioid receptor (MOR) agonists, with fentanyl serving as the archetypal scaffold[1]. Due to their high lipophilicity and unique receptor-binding kinetics, these compounds rapidly penetrate the central nervous system, delivering profound analgesia[1]. However, the therapeutic utility of traditional piperidine propanamides is frequently bottlenecked by severe adverse effects, notably respiratory depression and rapid tolerance[1].

Modern pharmacological development has pivoted toward the concept of "biased agonism"—the pursuit of ligands that selectively activate the G-protein signaling cascade (responsible for analgesia) while avoiding the β-arrestin-2 pathway (implicated in adverse effects)[2]. Evaluating these compounds requires a rigorous, self-validating cascade of in vitro assays. This guide details the causal logic and step-by-step methodologies for profiling piperidine propanamides, from initial receptor binding to downstream signal bifurcation[3][4].

Mechanistic Framework: Bifurcated MOR Signaling

Upon binding to the orthosteric site of the MOR, piperidine propanamides stabilize a receptor conformation that triggers two primary intracellular events[1][4]:

  • Gαi/o Protein Coupling: The activated receptor acts as a guanine nucleotide exchange factor (GEF), swapping GDP for GTP on the Gαi/o subunit. This inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels, which ultimately hyperpolarizes the neuron and blocks nociceptive transmission[4].

  • β-Arrestin-2 Recruitment: The receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs), creating a high-affinity binding site for β-arrestin-2. This leads to receptor desensitization, internalization, and the onset of opioid-induced side effects[1][4].

MOR_Signaling Ligand Piperidine Propanamide (e.g., Fentanyl) Receptor µ-Opioid Receptor (MOR) Ligand->Receptor GProtein Gαi/o Protein Activation Receptor->GProtein G-Protein Pathway GRK GRK Phosphorylation Receptor->GRK β-Arrestin Pathway Adenylate Adenylyl Cyclase Inhibition (↓ cAMP) GProtein->Adenylate Analgesia Therapeutic Effect (Analgesia) Adenylate->Analgesia Arrestin β-Arrestin-2 Recruitment GRK->Arrestin Adverse Adverse Effects (Respiratory Depression) Arrestin->Adverse

Divergent MOR signaling pathways: G-protein (analgesia) vs. β-arrestin (adverse effects).

Phase 1: Receptor Binding Kinetics (Affinity)

Protocol: [³H]-DAMGO Radioligand Displacement Assay

Causality & Experimental Design: Before evaluating functional efficacy, it is imperative to quantify the compound's binding affinity ( Ki​ ). Displacement of a highly selective radioligand like [³H]-DAMGO ensures that any downstream functional activity is causally linked to competitive binding at the MOR orthosteric site[3]. To make this a self-validating system, non-specific binding (NSB) must be defined using a saturating concentration of an unlabeled antagonist (e.g., 10 µM Naloxone) to ensure the signal is receptor-specific.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 or HEK-293 cells stably expressing human MOR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 43,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer[3].

  • Incubation Matrix: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of [³H]-DAMGO (typically 1-2 nM, near its Kd​ ), and varying concentrations of the piperidine propanamide test compound (10⁻¹² to 10⁻⁵ M)[3].

  • Equilibration: Incubate the mixture for 60–90 minutes at 25°C to allow the competitive binding reaction to reach thermodynamic equilibrium[3].

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold Tris-HCl buffer to remove unbound radioligand[3].

  • Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a liquid scintillation counter. Calculate the IC₅₀ and convert to Ki​ using the Cheng-Prusoff equation[3].

Phase 2: G-Protein Coupling Efficacy

Protocol: [³⁵S]GTPγS Functional Assay

Causality & Experimental Design: Binding affinity does not distinguish between agonists, antagonists, or inverse agonists. The [³⁵S]GTPγS assay measures the immediate, proximal functional consequence of agonist binding: the exchange of GDP for GTP on the G-protein[3]. By utilizing a radiolabeled, non-hydrolyzable GTP analog ([³⁵S]GTPγS), the transient activation state is "frozen" and can be quantified. DAMGO (a full agonist) is used as the 100% Emax​ reference control to determine if the test compound is a full or partial agonist.

Step-by-Step Methodology:

  • Reaction Setup: Pre-incubate MOR-expressing cell membranes (20 µ g/well ) with the test compound at varying concentrations in assay buffer containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 50 mM HEPES, and 30 µM GDP[3]. Note: GDP is critical as it forces the test compound to actively drive the exchange process.

  • Initiation: Add 0.1 nM [³⁵S]GTPγS to initiate the reaction[3].

  • Incubation: Incubate for 60 minutes at 30°C.

  • Termination & Measurement: Rapidly filter through GF/B filters, wash with ice-cold buffer, and quantify bound [³⁵S]GTPγS via liquid scintillation counting[3].

Phase 3: Evaluating Biased Agonism (Downstream Profiling)

To identify biased ligands, researchers must run parallel assays measuring G-protein-mediated cAMP inhibition and β-arrestin-2 recruitment[2][4].

Assay_Workflow Start Compound Library (Piperidine Propanamides) Binding 1. Radioligand Binding ([³H]-DAMGO Displacement) Start->Binding Functional 2. [³⁵S]GTPγS Assay (G-Protein Coupling) Binding->Functional High Affinity (Ki < 10nM) Split 3. Downstream Profiling Functional->Split Agonist Confirmed cAMP GloSensor cAMP Assay (Gi/o Activation) Split->cAMP Arrestin PathHunter Assay (β-Arrestin-2 Recruitment) Split->Arrestin Analysis Data Synthesis (Bias Factor Calculation) cAMP->Analysis Arrestin->Analysis

Parallel high-throughput workflow for assessing MOR biased agonism.

Protocol 3A: GloSensor™ cAMP Assay (G-Protein Pathway) Causality: Because MOR is Gi/o-coupled, its activation inhibits adenylyl cyclase. To measure this, we must first artificially stimulate adenylyl cyclase using Forskolin. An effective piperidine propanamide will dose-dependently suppress this Forskolin-induced cAMP spike[2][4].

  • Seed cells expressing MOR and the GloSensor cAMP biosensor (a modified luciferase that glows upon cAMP binding) into 96-well white plates[4].

  • Pre-incubate cells with the GloSensor reagent for 2 hours at room temperature[4].

  • Add the test compound (10⁻¹¹ to 10⁻⁵ M) concurrently with 10 µM Forskolin[4].

  • Measure luminescence continuously for 30–60 minutes. Calculate the IC₅₀ of the luminescence reduction relative to a DAMGO control[4].

Protocol 3B: PathHunter® β-Arrestin Recruitment Assay Causality: This assay utilizes Enzyme Fragment Complementation (EFC). The MOR is fused to a small ProLink (PK) peptide, and β-arrestin-2 is fused to an Enzyme Acceptor (EA). When the test compound induces β-arrestin-2 recruitment to the receptor, the PK and EA fragments unite to form active β-galactosidase, generating a luminescent signal[2][4].

  • Seed PathHunter U2OS or CHO-K1 OPRM1 cells at 1.0 × 10⁴ cells/well in 96-well clear-bottom white plates and incubate for 48 hours[2][4].

  • Stimulate cells with a dilution series of the piperidine propanamide for 90 minutes at 37°C and 5% CO₂[4].

  • Add the PathHunter working detection solution to lyse the cells and provide the chemiluminescent substrate[4].

  • Incubate for 1 hour at room temperature (25 ± 2°C) and measure luminescence intensity[4].

Quantitative Baselines for Piperidine Propanamides

To validate your internal assay systems, compare your reference standards against established literature values. Piperidine propanamides typically exhibit sub-nanomolar to low-nanomolar affinities and potencies[3][4].

CompoundStructural NotesMOR Affinity ( Ki​ , nM)Functional Assay (EC₅₀, nM)Reference
Fentanyl Archetypal piperidine propanamide~1.0 - 1.5~5.0 (cAMP) / ~25.0 (β-arrestin)[1][4]
Remifentanil Ester-containing analog~1.5 - 2.0~8.0 (cAMP) / ~30.0 (β-arrestin)[4]
Compound 44 N-(4-methoxyphenyl)propionamide derivative2.1Not Reported[3]
Compound 23 (3R, 4S) piperidin-4-ol analogue0.00210.0013 (MOR Functional)[3]

Note: Fentanyl and remifentanil typically show balanced signaling (recruiting both G-protein and β-arrestin with similar relative efficacies compared to DAMGO)[4]. Novel biased ligands aim to drastically shift the EC₅₀ ratio in favor of the cAMP assay[2].

Sources

Application

Application Note: Chemoselective N-Methylation of Piperidine-2-yl Propanamide

Introduction & Mechanistic Rationale The structural functionalization of piperidine derivatives is a cornerstone of modern drug discovery. Piperidine-2-yl propanamide presents a classic chemoselectivity challenge: it con...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The structural functionalization of piperidine derivatives is a cornerstone of modern drug discovery. Piperidine-2-yl propanamide presents a classic chemoselectivity challenge: it contains both a highly nucleophilic secondary aliphatic amine (the piperidine ring) and a poorly nucleophilic, yet deprotonatable, amide (the propanamide moiety).

The synthetic objective is the selective N-methylation of the piperidine nitrogen to yield a tertiary amine, without triggering undesired side reactions such as over-alkylation (quaternization) or N-alkylation of the amide group. To achieve this, reductive amination strategies are heavily favored over direct alkylation. By leveraging the differential ability of these two nitrogen centers to form electrophilic iminium intermediates, scientists can achieve absolute chemoselectivity[1].

Reagent Evaluation & Causality (E-E-A-T)

As a Senior Application Scientist, selecting the appropriate reagent system requires balancing yield, scalability, and functional group tolerance.

  • Reductive Amination via Sodium Triacetoxyborohydride (NaBH(OAc)₃) + Formaldehyde: This is the premier method for sensitive substrates. The secondary amine rapidly condenses with formaldehyde to form an iminium ion. NaBH(OAc)₃ is specifically chosen because its electron-withdrawing acetate ligands reduce the hydridic character of the boron center. This makes it exceptionally mild—it selectively reduces the transient iminium ion without reducing aldehydes, ketones, or amides[2].

  • The Eschweiler-Clarke Reaction (Formic Acid + Formaldehyde): This classic protocol is highly robust and ideal for scale-up. Formic acid acts as both the acid catalyst and the hydride donor. The reaction is self-limiting: once the tertiary amine is formed, it cannot condense with another equivalent of formaldehyde, entirely preventing quaternary ammonium salt formation[3].

  • Direct Alkylation (Methyl Iodide + Base): This approach is strongly discouraged for this substrate. S_N2 alkylation is difficult to arrest at the tertiary amine stage, leading to quaternary ammonium salts. Furthermore, if strong bases are used, the amide nitrogen can be deprotonated and subsequently methylated, destroying chemoselectivity[4].

Quantitative Data Summary

The following table summarizes the performance metrics of the evaluated methylation strategies for piperidine-2-yl propanamide.

Methylation StrategyReagent SystemYield PotentialChemoselectivity (Amine vs. Amide)Risk of Over-Alkylation (Quaternization)Reaction Conditions
Reductive Amination HCHO, NaBH(OAc)₃High (85–95%) Excellent LowMild (RT, 2–4h)
Eschweiler-Clarke HCHO, HCOOHHigh (80–90%) Excellent None Harsh (100 °C, 6–12h)
Direct Alkylation MeI, K₂CO₃ / NaHLow–ModeratePoorHighModerate (RT to 60 °C)

Experimental Protocols

Protocol A: Mild Reductive Amination (Preferred for Discovery Scale)

This protocol utilizes NaBH(OAc)₃ to ensure absolute chemoselectivity under ambient conditions.

  • Imine Formation: Dissolve piperidine-2-yl propanamide (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add aqueous formaldehyde (37% w/w, 1.2 eq).

    • Causality: DCE is chosen over DCM due to its higher boiling point, allowing mild heating if needed. The secondary amine selectively condenses with formaldehyde to form the highly electrophilic iminium ion. The amide nitrogen is insufficiently nucleophilic to participate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portionwise over 15 minutes.

    • Causality: Portionwise addition mitigates the mild exotherm and prevents rapid decomposition of the reducing agent.

  • Reaction Monitoring (Self-Validation): Stir at room temperature for 2–4 hours. Monitor via LC-MS or TLC (ninhydrin stain).

    • Causality: The disappearance of the secondary amine (which stains strongly pink/purple with ninhydrin) confirms complete conversion to the tertiary amine (which does not stain).

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8).

    • Causality: The basic quench decomposes unreacted borohydride safely and neutralizes the acetic acid byproduct, ensuring the newly formed tertiary amine is fully free-based for organic extraction.

  • Isolation: Extract with dichloromethane (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Eschweiler-Clarke Methylation (Preferred for Scale-Up)

This protocol leverages thermal decarboxylation for a highly scalable, self-limiting reaction.

  • Reagent Mixing: In a round-bottom flask equipped with a reflux condenser, charge piperidine-2-yl propanamide (1.0 eq). Cool the flask in an ice bath and slowly add formic acid (85% aq, 5.0 eq).

    • Causality: The initial acid-base reaction between the basic piperidine and formic acid is highly exothermic; cooling prevents thermal degradation of the substrate.

  • Formaldehyde Addition: Add aqueous formaldehyde (37% w/w, 3.0 eq).

    • Causality: Excess reagents are used to drive the equilibrium forward toward the iminium intermediate.

  • Decarboxylative Heating: Heat the mixture to 100 °C (reflux) for 6–12 hours.

    • Causality: Heat is strictly required to overcome the activation energy of the hydride transfer from the formate anion to the iminium intermediate, a process that irreversibly releases CO₂ gas.

  • Acidic Quench & Basification (Self-Validation): Cool to room temperature and add 1M HCl. Then, adjust the aqueous layer to pH > 10 using 2M NaOH.

    • Causality: Acidification destroys any residual unreacted formaldehyde. Subsequent basification is critical; the tertiary amine product will remain protonated and water-soluble until the pH exceeds its pKa (~9.5).

  • Isolation: Extract with ethyl acetate (3x), dry over Na₂SO₄, and concentrate.

Visualization of Reaction Pathways

Pathway SM Piperidine-2-yl propanamide (2° Amine + Amide) Iminium Iminium Intermediate (Selective Formation) SM->Iminium HCHO (Mild) Quat Quaternary Salt (Over-alkylation) SM->Quat MeI (Uncontrolled) AmideAlk Amide Alkylation (Loss of Selectivity) SM->AmideAlk MeI + Base (Harsh) Target N-Methyl Piperidine (Target 3° Amine) Iminium->Target NaBH(OAc)₃ or HCOOH

Chemoselective N-methylation pathways vs. non-selective alkylation side reactions.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction Source: PMC - NIH URL:[Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes Source: Organic Process Research & Development (via MDMA / Studylib) URL:[Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents Source: Organic Letters - ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of N-Methyl-2-(piperidin-2-yl)propanamide synthesis

Welcome to the Technical Support Center for the synthesis of N-Methyl-2-(piperidin-2-yl)propanamide . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-Methyl-2-(piperidin-2-yl)propanamide . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with this molecule.

Synthesizing this target typically relies on one of two pathways: the top-down catalytic hydrogenation of a pyridine precursor, or the bottom-up direct amidation of a piperidine core. Both routes are notoriously prone to low yields due to catalyst poisoning and severe steric hindrance, respectively. This guide will explain the causality behind these failures and provide self-validating protocols to optimize your yields.

SynthesisWorkflow Start1 N-Methyl-2-(pyridin-2-yl)propanamide (Pyridine Precursor) Route1 Catalytic Hydrogenation (Pd/C + AcOH or Rh/KB ECH) Start1->Route1 Start2 2-(Piperidin-2-yl)propanoic acid (Piperidine Core) Route2 Direct Amidation (Methylamine + HATU/COMU) Start2->Route2 Target N-Methyl-2-(piperidin-2-yl)propanamide (Target Molecule) Route1->Target High Yield / Preferred Route2->Target Sterically Hindered

Fig 1: Synthetic workflow comparing the top-down hydrogenation and bottom-up amidation routes.

Section 1: Troubleshooting Pyridine Hydrogenation (Top-Down Route)

Q1: My hydrogenation of N-methyl-2-(pyridin-2-yl)propanamide using Pd/C stalls at 30-40% conversion. How do I push the reaction to completion? A: You are experiencing classic transition-metal catalyst poisoning. The aromaticity of the pyridine ring requires a highly active catalyst surface. However, as the reaction progresses, the newly formed piperidine product contains a highly Lewis basic secondary amine. The lone electron pair on this nitrogen strongly coordinates to the empty d-orbitals of the palladium surface, blocking active sites for hydrogen activation and stalling the reaction .

The Solution: You must introduce an acidic additive (e.g., 1.5 equivalents of glacial acetic acid or HCl). This protonates the basic nitrogen, converting it into a piperidinium salt. The protonated nitrogen lacks a free lone pair, rendering it non-coordinating and allowing the catalyst to remain active until quantitative conversion is achieved.

CatalystPoisoning FreeBase Free Base Piperidine Nitrogen (Strong Lewis Base) Coordination Lone Pair Coordination to Metal d-orbitals (Pd/Pt) FreeBase->Coordination Acid Addition of Acidic Additive (e.g., Glacial AcOH) FreeBase->Acid Mitigation Strategy Poisoning Catalyst Poisoning (Reaction Stalls at 30%) Coordination->Poisoning Protonation Protonated Piperidinium Salt (Non-coordinating) Acid->Protonation Active Catalyst Surface Remains Active (Quantitative Conversion) Protonation->Active

Fig 2: Mechanism of transition-metal catalyst poisoning by piperidine and acidic mitigation.

Q2: My facility cannot accommodate high-pressure hydrogen gas (5-10 bar). Are there alternative, high-yield reduction methods? A: Yes. If thermochemical hydrogenation is restricted, Electrocatalytic Hydrogenation (ECH) is the premier alternative. By utilizing a carbon-supported rhodium (Rh/KB) catalyst within an anion-exchange membrane (AEM) electrolyzer, you can achieve quantitative reduction at ambient temperature and pressure. In this system, the in situ reduction of Rh oxides exposes an active Rh(0) surface that interacts moderately with the piperidine product, lowering the energy required for product desorption and preventing poisoning without the need for acidic additives . Alternatively, homogeneous Iridium(III)-catalyzed ionic hydrogenation offers a robust, low-pressure solution if chemoselectivity is a concern .

Quantitative Comparison of Reduction Systems
MethodCatalyst SystemOperating ConditionsAdditives RequiredTypical YieldKey Advantage
Thermochemical 10% Pd/C5 bar H₂, 40°CGlacial AcOH (1.5 eq)>90%Highly scalable, standard industrial protocol
Electrocatalytic Rh/KB in AEMAmbient Temp/Pressure, 25 mA cm⁻²None (H₂O catholyte)98%Additive-free, avoids high-pressure H₂ gas
Homogeneous Ir(III) ComplexMild H₂ pressure, 25°CNone>85%High chemoselectivity for sensitive groups

Section 2: Troubleshooting Direct Amidation (Bottom-Up Route)

Q3: I am trying to couple 2-(piperidin-2-yl)propanoic acid with methylamine, but my yields are <20%. What is going wrong? A: The primary failure point here is severe steric hindrance combined with competing nucleophilicity. The alpha-position of the piperidine ring is highly congested. When using standard coupling agents (like EDC/HOBt), the bulky intermediate struggles to undergo nucleophilic attack by methylamine. Furthermore, if the secondary amine of the piperidine ring is left unprotected, it will undergo intramolecular cyclization (lactamization) or intermolecular polymerization .

The Solution: First, you must temporarily mask the piperidine nitrogen using a Boc-protecting group. Second, switch to a highly reactive, less sterically demanding coupling reagent such as HATU or COMU, which accelerates the formation of the active ester and drives the amidation forward despite the steric bulk at the alpha-carbon.

Section 3: Self-Validating Experimental Protocols

To ensure reproducibility and trust in your workflow, utilize the following self-validating protocols. Each step contains a built-in diagnostic check to confirm the chemical state before proceeding.

Protocol A: Acid-Promoted Hydrogenation of N-Methyl-2-(pyridin-2-yl)propanamide
  • Substrate Preparation & Acidification: Dissolve N-methyl-2-(pyridin-2-yl)propanamide (1.0 eq) in Methanol (0.1 M). Add glacial acetic acid (1.5 eq).

    • Self-Validation Check: Spot the solution on wet pH paper. A pH of 4.0–5.0 confirms complete protonation of the basic nitrogen. If pH > 5.0, titrate with additional AcOH until the target is reached.

  • Catalyst Loading: Under a strict argon atmosphere, add 10 wt% Pd/C (10% loading relative to substrate mass).

    • Self-Validation Check: The absence of bubbling or exotherm upon addition confirms the system is properly inerted, preventing solvent ignition.

  • Hydrogenation: Purge the reactor with H₂ gas (3x). Pressurize to 5 bar and heat to 40°C for 16 hours with vigorous stirring (800 rpm).

  • In-Process Monitoring: Vent the reactor, filter a 0.5 mL aliquot through a micro-Celite pad, and analyze via LC-MS.

    • Self-Validation Check: If the intermediate tetrahydropyridine is present, check the aliquot pH. A drift above pH 6.0 indicates acid consumption. Re-acidify with 0.5 eq AcOH, re-pressurize, and resume for 4 hours.

  • Work-up & Free-Basing: Filter the bulk mixture through Celite. Concentrate the filtrate, then partition the crude acetate salt between EtOAc and saturated aqueous NaHCO₃.

    • Self-Validation Check: Ensure the aqueous layer pH is >8.5 before extraction. This guarantees the piperidinium salt has been fully neutralized back to the free base, maximizing your extraction yield. Dry over Na₂SO₄ and concentrate.

Protocol B: Direct Amidation of 2-(Piperidin-2-yl)propanoic acid
  • Protection: React 2-(piperidin-2-yl)propanoic acid with Boc₂O (1.2 eq) and NaOH in THF/H₂O.

    • Self-Validation Check: Perform a Ninhydrin stain on a TLC plate. A negative result (no purple color) confirms the complete absence of the free secondary amine.

  • Coupling: Dissolve the Boc-protected acid in DMF. Add HATU (1.1 eq), DIPEA (3.0 eq), and methylamine hydrochloride (1.5 eq). Stir at room temperature.

    • Self-Validation Check: Monitor by LC-MS. The mass of the HOAt-active ester intermediate should appear and subsequently disappear within 2 hours, confirming successful amidation.

  • Deprotection: Treat the purified intermediate with 4M HCl in Dioxane for 2 hours.

    • Self-Validation Check: The physical evolution of CO₂ gas will be visible. Once bubbling ceases completely, the deprotection is finished. Concentrate to yield the target molecule as an HCl salt.

References

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society (2024). Available at:[Link][1][2]

  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv (2025). Available at:[Link][3]

  • Trends in Cu-Catalyzed Ar-Xs Transformations with Amines. Encyclopedia MDPI (2022). Available at: [Link][4]

Sources

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of Piperidine Amides

Welcome to the Application Science Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing solubility bottlenecks with piperidine amide derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing solubility bottlenecks with piperidine amide derivatives.

Piperidine amides (N-acyl piperidines) are highly prevalent pharmacophores in drug discovery, appearing in everything from soluble epoxide hydrolase (sEH) inhibitors to antitubercular DprE1 inhibitors[1][2]. However, converting a basic piperidine amine into a tertiary amide fundamentally alters its physicochemical profile. The resonance delocalization of the nitrogen lone pair into the carbonyl oxygen eliminates its basicity, preventing protonation at physiological pH (pH 7.4). Combined with the tendency of planar amide systems to form tight, high-energy crystal lattices, these compounds frequently exhibit notoriously poor aqueous solubility[3][4].

Below, we provide expert-level troubleshooting guides, validated protocols, and structural optimization strategies to overcome these challenges.

Section 1: Diagnostic FAQs – Understanding Your Solubility Data

Q: My piperidine amide was highly soluble in DMSO, but when I dilute it into PBS (pH 7.4) for my in vitro assay, it crashes out. Why is this happening? A: You are observing a discrepancy between kinetic and thermodynamic solubility. In early drug discovery, compounds are typically stored in DMSO and spiked into aqueous buffers (Kinetic Assay). This rapid dilution forces the compound into a supersaturated state. Because the piperidine amide lacks an ionizable center to interact favorably with water, the hydrophobic effect rapidly drives the molecules together, resulting in amorphous precipitation[5][6]. Kinetic solubility is highly assay-dependent and often overestimates true solubility due to temporary supersaturation, or underestimates it if the compound crashes out faster than the assay readout[6].

Q: How do I know if my compound's poor solubility is driven by lipophilicity (LogP) or crystal packing (Lattice Energy)? A: You must look at the melting point and the thermodynamic solubility data. If your compound has a high melting point (e.g., >150°C) but moderate lipophilicity (cLogP < 3), the low solubility is driven by tight crystal packing (high lattice energy)[3]. Planar piperidine amides often stack efficiently in the solid state. Conversely, if the melting point is low but cLogP is >4, the insolubility is driven by poor hydration (hydrophobicity).

Quantitative Comparison: Kinetic vs. Thermodynamic Assays

To properly diagnose your issue, you must understand which assay generated your data. Below is a summary of the parameters separating these two methodologies[5][6].

ParameterKinetic Solubility AssayThermodynamic Solubility Assay
Starting Material 10 mM DMSO Stock SolutionSolid Powder (Crystalline)
Equilibration Time 2 hours24 to 48 hours
Detection Method Laser Nephelometry / UV-VisLC-MS/MS or HPLC-UV
Typical Range 10 – 500 µM (Prone to supersaturation)0.001 – 1000 µM (True equilibrium)
Primary Use Case Early HTS in vitro assay optimizationLead optimization & formulation
Solid-State Check Rarely performed (usually amorphous)Mandatory (Polarized Light Microscopy)

Section 2: Experimental Workflows & Validated Protocols

If you need to establish the true baseline solubility of your piperidine amide before attempting chemical modifications, you must run a self-validating Thermodynamic Shake-Flask Assay.

Workflow A Solubility Issue Detected (Precipitate in Buffer) B Determine Assay Type A->B C Kinetic (DMSO Dilution) Risk: Amorphous Crash B->C If from stock D Thermodynamic (Solid) True Equilibrium B->D If from powder E Rescue Formulation: Add TPGS, Tween 80, or HP-β-CD C->E Immediate Fix F Medicinal Chemistry: Aufheben Strategy / Spirocyclics D->F Long-term Fix

Fig 1. Decision matrix for troubleshooting and resolving aqueous solubility bottlenecks.

Protocol: Self-Validating Thermodynamic Shake-Flask Assay

This protocol ensures that the solubility value obtained is a true thermodynamic equilibrium, validated by solid-state residue analysis[5][6].

Step 1: Solid Preparation & Incubation

  • Weigh exactly 2.0 mg of the crystalline piperidine amide into a 2 mL glass vial.

  • Add 1.0 mL of the target aqueous buffer (e.g., PBS pH 7.4). Note: Do not use any DMSO.

  • Seal the vial and place it in a thermostatic shaker set to 25°C at 300 RPM.

  • Incubate for 24 to 48 hours to ensure complete thermodynamic equilibrium.

Step 2: Phase Separation

  • Transfer the suspension to a microcentrifuge tube.

  • Centrifuge at 15,000 × g for 15 minutes at 25°C to pellet the undissolved solid.

  • Carefully aspirate the supernatant without disturbing the pellet. Filter the supernatant through a 0.22 µm PVDF syringe filter to remove micro-crystals.

Step 3: Quantification (The Self-Validating Step)

  • Analyze the filtrate via HPLC-UV or LC-MS/MS.

  • Validation Requirement: You must quantify the concentration against a 5-point calibration curve prepared in a solvent where the compound is 100% soluble (e.g., 50:50 Acetonitrile:Water). Do not calibrate using buffer standards, as they may precipitate.

Step 4: Solid-State Residue Analysis

  • Recover the solid pellet from Step 2.

  • Analyze via Polarized Light Microscopy (PLM) or X-Ray Powder Diffraction (XRPD).

  • Causality Check: If the residue is amorphous, equilibrium was not reached, or a phase transformation occurred. If it is crystalline, your HPLC result represents the true thermodynamic solubility of that polymorph[6].

Section 3: Formulation & Buffer Troubleshooting (Immediate Fixes)

Q: I cannot change the chemical structure yet, but I need to run an enzymatic assay today. How can I keep my piperidine amide in solution? A: You must lower the thermodynamic barrier to hydration using excipients.

  • Surfactants: The addition of 0.01% - 0.1% Tween 80 or D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) can form micelles that encapsulate the lipophilic piperidine core, significantly increasing apparent solubility[2].

  • Complexation: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 10-20% (w/v) can form inclusion complexes with the aromatic appendages often attached to piperidine amides, shielding them from the aqueous environment.

  • Co-solvents: If your assay tolerates it, maintaining a final DMSO concentration of 1-5% or adding PEG400 can bridge the dielectric gap between the compound and water.

Section 4: Structural Optimization (Medicinal Chemistry Fixes)

Q: We are in the Lead Optimization phase. How do we rationally design piperidine amides with better intrinsic aqueous solubility without losing target affinity? A: You must employ the Aufheben strategy—simultaneously disrupting crystal packing while improving hydration[3]. Because the amide nitrogen cannot be protonated, you must rely on topological changes.

  • Introduce Spirocyclic Architectures: Replacing a flat piperidine ring with a spirocyclic piperidine (e.g., 1-oxa-9-spiro[5.5]undecane) drastically increases the fraction of sp3 carbons (Fsp3). This 3D trajectory disrupts planar stacking in the crystal lattice, lowering the melting point, and introduces polar heteroatoms (like oxygen) that improve hydration. This tactic has successfully rescued highly lipophilic leads from idiosyncratic toxicity and poor bioavailability[1].

  • Add Conformationally Flexible Polar Groups: Append alkyleneoxy linkages or morpholine rings to solvent-exposed regions of the molecule. The flexibility provides an entropic gain upon dissolution, and the basic morpholine nitrogen (pKa ~8.3) will protonate at pH 7.4, driving hydration[4].

  • Disrupt Planarity via Ortho-Substitution: If your piperidine amide is attached to a biaryl system, introducing a methyl group at the ortho-position forces a dihedral twist. This breaks the planarity of the molecule, significantly reducing the crystal lattice energy and improving solubility despite a minor increase in lipophilicity[3].

ChemMod Node1 Planar Piperidine Amide High Lattice Energy Low Solubility Node2 Introduce Spirocyclic Architecture (↑ Fsp3) Node1->Node2 Node3 Add Polar Substituents (e.g., Morpholine) Node1->Node3 Node4 Disrupt Planarity (Ortho-substitution) Node1->Node4 Node5 Improved Hydration & Lower Melting Point Node2->Node5 Node3->Node5 Node4->Node5

Fig 2. Structural modification pathways to rescue poorly soluble piperidine amides.

References

  • Enamine.Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.net.
  • Journal of Medicinal Chemistry.Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. ACS Publications.
  • Ovid / Drug Discovery Today.Kinetic versus thermodynamic solubility temptations and risks. Ovid.
  • ACS Medicinal Chemistry Letters.Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. NIH/PMC.
  • PharmaBlock.Spirocyclic Piperidines in Drug Discovery. PharmaBlock.
  • Journal of Medicinal Chemistry.4-Aminoquinolone Piperidine Amides: Noncovalent Inhibitors of DprE1 with Long Residence Time and Potent Antimycobacterial Activity. ACS Publications.

Sources

Troubleshooting

Technical Support Center: Preventing Racemization in N-Methyl-2-(piperidin-2-yl)propanamide Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in the synthesis of piperidine-carboxamide derivatives: the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in the synthesis of piperidine-carboxamide derivatives: the loss of stereochemical integrity during amide bond formation.

The synthesis of N-Methyl-2-(piperidin-2-yl)propanamide from its precursor, 2-(piperidin-2-yl)propanoic acid, involves a highly sensitive α -chiral center (C2 of the propanoic acid chain). This guide provides a mechanistic root-cause analysis, troubleshooting FAQs, and self-validating experimental protocols to ensure your enantiomeric excess (ee) remains intact from activation to final deprotection.

Module 1: Mechanistic Root Cause Analysis (The "Why")

To prevent racemization, we must first understand the causality behind it. When the carboxylic acid of 2-(piperidin-2-yl)propanoic acid is activated for coupling with methylamine, the adjacent α -proton becomes highly acidic. Racemization typically occurs via two competing pathways:

  • Direct Enolization: The use of strong, unhindered tertiary bases (such as DIPEA) during the coupling step strips the acidic α -proton from the activated ester, forming an achiral enolate intermediate[1].

  • Oxazolone Formation: If the piperidine nitrogen is unprotected, or protected with an improper acyl group, the nitrogen's lone pair (or the protecting group's carbonyl oxygen) can intramolecularly attack the activated ester. This forms a transient oxazolone intermediate that rapidly racemizes before the methylamine can react[2]. Urethane-based protecting groups (like Boc) are mandatory because they delocalize the nitrogen lone pair, significantly suppressing this pathway[2].

G A N-Boc-2-(piperidin-2-yl) propanoic acid B Activated Ester Intermediate A->B Activation C Oxazolone Formation (Loss of Chirality) B->C Intramolecular Attack D Direct Enolization (Base-Catalyzed) B->D Strong Base (DIPEA) F Chiral Propanamide B->F Methylamine E Racemic Propanamide C->E Methylamine D->E Methylamine

Mechanistic pathways of racemization during the activation of alpha-chiral carboxylic acids.

Module 2: Troubleshooting Guides & FAQs

Q1: My enantiomeric excess (ee) drops significantly during the methylamine coupling step. What is the most likely cause? A1: The primary culprit is usually the combination of a highly active coupling reagent (like HATU) with a strong base (like DIPEA). DIPEA promotes rapid direct enolization of the activated ester[1]. To troubleshoot this, switch to a weaker, sterically hindered base such as 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM), which minimizes proton abstraction while still facilitating the coupling[1].

Q2: Does the choice of piperidine protecting group impact racemization? A2: Absolutely. You must use a urethane-based protecting group like Boc (tert-butyloxycarbonyl) or Fmoc. These groups delocalize the nitrogen's lone pair into the protecting group's carbonyl, making it far less likely to participate in oxazolone formation compared to standard acyl protecting groups[2].

Q3: Are there coupling strategies that completely avoid base-induced racemization? A3: Yes. If your substrate is exceptionally prone to epimerization, consider using Ynamides (e.g., MYMsA). Ynamides act as racemization-free coupling reagents that facilitate amide bond formation without the need for any tertiary amine bases or additives, effectively shutting down the enolization pathway[3].

Q4: I observe racemization even before coupling, during the final Boc deprotection step. How can I prevent this? A4: Prolonged exposure to strong acids (like neat TFA) during Boc removal can induce acid-catalyzed enolization. To prevent this, utilize milder acidic conditions, such as 4M HCl in 1,4-dioxane at 0 °C, and neutralize the hydrochloride salt immediately upon reaction completion[2].

Module 3: Reagent Selection & Quantitative Impact

Selecting the correct reagent matrix is the most critical variable in your workflow. The table below summarizes the impact of various coupling systems on the stereochemical integrity of α -chiral piperidine acids.

Coupling ReagentBaseAdditiveRacemization RiskScientific Rationale
HATU / HBTU DIPEANoneHigh Strong base (DIPEA) accelerates direct enolization[1].
DIC TMPHOBtModerate TMP reduces enolization, but HOBt active esters can still slowly epimerize[1][4].
DIC TMPOxymaLow Oxyma forms a highly stable active ester that strongly resists oxazolone formation[1][4].
Ynamides NoneNoneVery Low Base-free activation entirely bypasses the enolate racemization pathway[3].

Module 4: Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . By incorporating specific analytical checkpoints, you can isolate exactly where a loss of chirality occurs if a failure happens.

Protocol A: Racemization-Suppressed Amidation (DIC/Oxyma/TMP)

This protocol utilizes the optimal balance of reactivity and stereocontrol.

  • Substrate Preparation: Dissolve 1.0 equivalent of N-Boc-2-(piperidin-2-yl)propanoic acid in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

  • Pre-activation: Add 1.2 equivalents of Ethyl cyanohydroxyiminoacetate (Oxyma) and 1.2 equivalents of Diisopropylcarbodiimide (DIC). Stir at 0 °C for exactly 5 minutes. Do not over-activate.[1]

  • Base Addition: Slowly add 2.0 equivalents of 2,4,6-Collidine (TMP) dropwise while maintaining the temperature at 0 °C[1].

  • Validation Checkpoint 1 (Activation Integrity): Withdraw a 5 µL aliquot, quench immediately in anhydrous methanol, and analyze via Chiral LC-MS. The formation of the methyl ester should reflect the starting material's ee. If racemization is detected here, reduce the pre-activation time.

  • Amidation: Add 1.5 equivalents of Methylamine (as a solution in THF or methanol) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Mild N-Boc Deprotection

Designed to prevent acid-catalyzed epimerization of the final product.

  • Solvation: Dissolve the N-Boc protected N-Methyl-2-(piperidin-2-yl)propanamide in anhydrous 1,4-dioxane (0.1 M) and cool to 0 °C in an ice bath[2].

  • Acid Cleavage: Slowly add 3.0 equivalents of 4M HCl in dioxane.

  • Monitoring: Stir at 0 °C and monitor strictly by LC-MS every 30 minutes.

  • Isolation: Once complete, immediately remove the solvent under reduced pressure at a low temperature (< 25 °C) to avoid prolonged acidic exposure[2].

  • Validation Checkpoint 2 (Final ee): Neutralize the resulting hydrochloride salt with mild aqueous NaHCO3​ and analyze the free base on a Chiralpak IC column against a known racemic standard to validate final optical purity.

Workflow N1 1. N-Boc Protection N2 2. DIC/Oxyma Activation N1->N2 N3 3. Add TMP (0°C) N2->N3 N4 4. Methylamine Coupling N3->N4 N5 5. HCl/Dioxane Deprotection N4->N5 N6 6. Chiral HPLC Validation N5->N6

Optimized step-by-step workflow for racemization-free amidation and subsequent validation.

References

  • Zhao, J. et al. "Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis." Journal of the American Chemical Society, 2016, 138, 13135-13138. Available at: [Link]

Sources

Optimization

Overcoming steric hindrance in 2-(piperidin-2-yl)propanamide coupling

Welcome to the Technical Support Center for Advanced Amide Bond Formation. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Amide Bond Formation. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the N-acylation of highly hindered secondary amines.

Coupling a carboxylic acid to the secondary piperidine nitrogen of 2-(piperidin-2-yl)propanamide presents a severe kinetic bottleneck. The bulky 2-propanamide substituent creates a steric shield that blocks the Bürgi-Dunitz trajectory required for nucleophilic attack, rendering standard peptide coupling protocols (like HATU/DIPEA) highly inefficient.

This guide provides mechanistic troubleshooting, quantitative reagent selection, and self-validating protocols to overcome these steric barriers.

Diagnostic Workflow for Hindered Couplings

G A Coupling Failure: 2-(Piperidin-2-yl)propanamide B Diagnostic: Isolate the Bottleneck A->B C Activation Failure (Acid unreactive) B->C LC-MS shows no active ester D Coupling Failure (Steric clash at N1) B->D LC-MS shows active ester persists E Switch to BTC or TCFH / NMI C->E F Optimize Base: Use NMM or Lutidine D->F F->E If still failing

Diagnostic workflow for troubleshooting sterically hindered piperidine amide couplings.

FAQ: Mechanistic Insights & Causality

Q1: Why does my reaction stall completely when using HATU and DIPEA? A1: The failure is twofold, driven by steric clashes at both the transition state and the proton-transfer stage. HATU generates an O-At (7-azabenzotriazole) active ester, which is exceptionally bulky. When the sterically hindered secondary amine of 2-(piperidin-2-yl)propanamide attempts to attack this bulky ester, the activation energy is prohibitively high[1]. Furthermore, DIPEA is a highly sterically hindered base. While it is non-nucleophilic, its bulk prevents it from efficiently approaching the crowded tetrahedral intermediate to facilitate the crucial proton-transfer step required for the intermediate to collapse into the final amide[2].

Q2: If DIPEA is too bulky, what base should I use to drive the reaction? A2: You must switch to a base with a smaller spatial footprint that still provides sufficient basicity to neutralize the reaction medium. N-Methylmorpholine (NMM) or 2,6-Lutidine are the optimal choices. Steric hindrance significantly decreases a base's ability to bind to protons in crowded microenvironments[2]. NMM is considerably less bulky than DIPEA, allowing it to penetrate the steric shield of the 2-substituted piperidine and facilitate the deprotonation of the amine during the coupling event[2].

Q3: Which coupling reagents are mechanistically suited for 2-substituted piperidines? A3: You must abandon bulky uronium/aminium salts (HATU, COMU) and shift to reagents that generate highly compact, hyper-reactive electrophiles.

  • TCFH / NMI: This combination generates an in situ acyl imidazolium ion. This intermediate is highly reactive and significantly smaller than an O-At ester, allowing it to easily bypass the piperidine's steric shield[3].

  • BTC (Triphosgene): Bis(trichloromethyl) carbonate generates an acid chloride. The acid chloride is the smallest possible activated intermediate, offering an unobstructed trajectory for the hindered amine[4].

Quantitative Reagent Selection

To optimize your reaction, compare the steric profile and reactivity of the active intermediates generated by various coupling systems.

Reagent SystemActive IntermediateSteric Profile (Size)Relative ReactivityEpimerization RiskRecommended Base
HATU O-At EsterVery BulkyModerateLowDIPEA
COMU O-Oxyma EsterBulkyModerate-HighLowNMM[2]
TCFH / NMI Acyl ImidazoliumCompactVery HighModerateNMI[3]
BTC Acid ChlorideMinimalExtremely HighHigh2,6-Lutidine[4]

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include mandatory analytical checkpoints to ensure you can definitively identify whether a failure is due to poor acid activation or poor amine nucleophilicity.

Protocol A: TCFH/NMI-Mediated Amide Coupling

Mechanism: N-methylimidazole (NMI) acts as both the base and a nucleophilic catalyst, reacting with TCFH and the carboxylic acid to form a highly compact, reactive acyl imidazolium intermediate[3].

Step 1: Activation

  • In an oven-dried vial under N₂, dissolve the carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous Acetonitrile (MeCN) or THF (2.5 mL).

  • Add N-Methylimidazole (NMI) (3.0 eq, 1.5 mmol). The smaller steric profile of NMI ensures efficient proton scavenging[3].

  • Add TCFH (1.1 eq, 0.55 mmol) in one portion. Stir at room temperature for 15 minutes.

Step 2: Self-Validation Checkpoint (Crucial)

  • Action: Remove a 5 µL aliquot of the reaction mixture and quench it into 50 µL of anhydrous Methanol. Analyze via LC-MS.

  • Causality: Methanol will rapidly trap the acyl imidazolium to form a methyl ester. If the methyl ester is observed, your acid is successfully activated. If unreacted acid remains, your TCFH may be degraded, or the solvent is wet. Do not proceed to Step 3 until activation is confirmed.

Step 3: Coupling

  • Add 2-(piperidin-2-yl)propanamide (1.2 eq, 0.6 mmol) to the activated mixture.

  • Heat the reaction to 40 °C to overcome the kinetic barrier imposed by the 2-propanamide substituent.

  • Stir for 12–24 hours, monitoring the disappearance of the active intermediate via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate for chromatography.

Protocol B: BTC (Triphosgene) Acid Chloride Generation

Mechanism: For the most extreme cases of steric hindrance, generating an acid chloride via BTC provides the smallest possible electrophile, minimizing steric clashes during the transition state[4].

Step 1: Acid Chloride Formation

  • Dissolve the carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DCM (3.0 mL) under N₂ at 0 °C.

  • Add 2,4,6-collidine or 2,6-Lutidine (3.0 eq, 1.5 mmol). Note: A hindered, non-nucleophilic base is required here to prevent the base itself from reacting with the highly electrophilic acid chloride[2].

  • Slowly add BTC (0.4 eq, 0.2 mmol—note that 1 mole of BTC provides 3 moles of phosgene equivalent). Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

Step 2: Self-Validation Checkpoint

  • Action: Quench a 5 µL aliquot in Methanol and check for the methyl ester via LC-MS to confirm complete conversion to the acid chloride.

Step 3: Amine Addition

  • Cool the reaction back to 0 °C.

  • Add 2-(piperidin-2-yl)propanamide (1.1 eq, 0.55 mmol) dropwise as a solution in DCM.

  • Allow the reaction to slowly warm to room temperature overnight. The minimal steric bulk of the acid chloride allows the hindered N1 nitrogen to attack efficiently[4].

  • Workup: Quench with 1N HCl (if product is not acid-sensitive) to remove excess base and unreacted amine, extract with DCM, dry, and purify.

References

  • TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations Source: ResearchGate / ACS Publications URL
  • Source: ACS Publications (Organic Process Research & Development)
  • Optimizing Amide Bond Formation for Piperidine Carboxylic Acids Source: BenchChem Technical Support URL
  • DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds Source: ACS Omega URL

Sources

Troubleshooting

Technical Support Center: Stability of N-Methyl-2-(piperidin-2-yl)propanamide

This technical support guide provides in-depth information, troubleshooting advice, and validated protocols concerning the stability of N-Methyl-2-(piperidin-2-yl)propanamide. It is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth information, troubleshooting advice, and validated protocols concerning the stability of N-Methyl-2-(piperidin-2-yl)propanamide. It is designed for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout its handling, storage, and experimental use.

Overview of N-Methyl-2-(piperidin-2-yl)propanamide Stability

N-Methyl-2-(piperidin-2-yl)propanamide possesses two key functional groups that are central to its stability profile: a tertiary amide and a piperidine ring (a cyclic secondary amine). Understanding the potential liabilities of these groups is critical for preventing degradation and ensuring experimental reproducibility. The primary degradation pathways of concern are hydrolysis of the amide bond and oxidation of the piperidine ring.[1][2]

dot

Caption: Structure of N-Methyl-2-(piperidin-2-yl)propanamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for N-Methyl-2-(piperidin-2-yl)propanamide at room temperature?

A1: The compound is generally stable as a solid at room temperature when protected from moisture and light. However, two primary concerns exist, especially in solution:

  • Amide Hydrolysis: The amide bond can be cleaved by water, a reaction catalyzed by acidic or basic conditions, to yield 2-(piperidin-2-yl)propanoic acid and methylamine.[1][3] While amides are relatively resistant to neutral hydrolysis, prolonged exposure to aqueous media or non-neutral pH can accelerate this process.[4]

  • Piperidine Oxidation: The piperidine ring is susceptible to oxidation.[2] The nitrogen atom can be oxidized to form an N-oxide, and the carbon atoms adjacent to the nitrogen can be oxidized to form lactams or other byproducts. This can be accelerated by exposure to atmospheric oxygen, light, or trace metal ion contaminants.[2][5]

Q2: What are the recommended storage conditions for the solid compound and its solutions?

A2: Proper storage is crucial to maintain the integrity of the compound. The following conditions are recommended:

FormTemperatureAtmosphereLight Condition
Solid 2-8°C (Recommended) or -20°C (Long-term)Tightly sealed, under inert gas (e.g., Argon, Nitrogen) if possibleProtected from light (amber vial)
Stock Solution -20°C or -80°CTightly sealed vials with minimal headspaceProtected from light (amber vial or foil-wrapped)

For stock solutions, using a dry, aprotic solvent such as anhydrous DMSO or ethanol is highly recommended to minimize the risk of hydrolysis.[1] Aqueous solutions should ideally be prepared fresh before each experiment. If short-term storage of aqueous solutions is necessary, keep them at 2-8°C for no more than 24 hours.[1]

Q3: My solid compound has developed a yellowish or brownish tint. What could be the cause?

A3: A change in color from white/off-white to yellow or brown is often an indicator of oxidative degradation.[2] The piperidine moiety is likely the site of this oxidation. This suggests that the compound may have been exposed to air, light, or heat for an extended period. It is highly recommended to verify the purity of the material using an analytical technique like HPLC or LC-MS before use.

Q4: I am observing new peaks in my HPLC/LC-MS analysis after storing my compound in an aqueous buffer. What are they?

A4: The appearance of new peaks strongly suggests degradation. Based on the structure, the most probable degradation products are:

  • Hydrolysis Products: Look for a peak corresponding to the mass of 2-(piperidin-2-yl)propanoic acid . Methylamine is the other product, but it is highly volatile and typically not observed by standard RP-HPLC methods.

  • Oxidation Products: Look for peaks with a mass increase of +16 Da (or multiples thereof) compared to the parent compound. A +16 Da peak could correspond to the formation of an N-oxide on the piperidine nitrogen or hydroxylation on the ring.[2][5]

To confirm the identity of these peaks, a forced degradation study is the most definitive approach.

Troubleshooting Guide
Observed IssuePotential Cause(s)Recommended Action(s)
Change in physical appearance (e.g., color change, clumping)1. Oxidation of the piperidine ring.[2]2. Hygroscopicity (absorption of moisture).[6]1. Re-analyze purity via HPLC/LC-MS.2. Store the compound in a desiccator, under an inert atmosphere, and protected from light.[7][8]
Appearance of new peaks in HPLC/LC-MS 1. Hydrolysis of the amide bond in aqueous or protic solvents.[4]2. Oxidation from exposure to air or peroxides in solvents.[2]3. Photodegradation from light exposure.[9]1. Perform a forced degradation study (see Protocol 1) to identify potential degradation products.2. Use a validated, stability-indicating analytical method (see Protocol 2) to monitor purity over time.3. Prepare solutions fresh in high-purity, aprotic solvents when possible.[1]
Inconsistent results or loss of potency in biological assays 1. Degradation of the active compound in the assay buffer.2. Adsorption of the compound onto plasticware or vials.[9]1. Run a time-course stability study of the compound in the exact assay buffer and conditions.2. Prepare fresh dilutions from a validated stock solution immediately before the experiment.3. Consider using low-adsorption plasticware or silanized glass vials.[9]
Visualized Degradation Pathways & Workflows

dot

Degradation_Pathways Parent N-Methyl-2-(piperidin-2-yl)propanamide Hydrolysis_Product 2-(piperidin-2-yl)propanoic Acid + Methylamine Parent->Hydrolysis_Product  Acid/Base Hydrolysis (H₂O, H⁺ or OH⁻) [1, 5] Oxidation_Product1 Piperidine N-Oxide Derivative (+16 Da) Parent->Oxidation_Product1 Oxidation (O₂, H₂O₂) [6, 13]   Oxidation_Product2 Lactam Derivative (Piperidin-2-one) (+14 Da) Parent->Oxidation_Product2 Oxidation (α-carbon) [14]  

Caption: Potential degradation pathways for the compound.

dot

Forced_Degradation_Workflow cluster_stress start Prepare Stock Solution (e.g., 1 mg/mL in ACN/H₂O) stress Expose Aliquots to Stress Conditions [10, 20] start->stress acid Acidic (e.g., 0.1 M HCl, 60°C) base Basic (e.g., 0.1 M NaOH, 60°C) oxidative Oxidative (e.g., 3% H₂O₂, RT) thermal Thermal (e.g., 80°C, solid & solution) photo Photolytic (ICH Q1B light exposure) analyze Analyze Samples at Time Points (e.g., 0, 4, 8, 24h) using Stability-Indicating Method acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze end Identify Degradants & Pathways (LC-MS, Peak Purity) analyze->end

Sources

Optimization

Technical Support Center: Optimizing Reductive Amination for Piperidine Derivatives

Welcome to the Reductive Amination Technical Support Center. Piperidine rings are ubiquitous in medicinal chemistry, and their functionalization via reductive amination is a critical, yet occasionally problematic, transf...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reductive Amination Technical Support Center. Piperidine rings are ubiquitous in medicinal chemistry, and their functionalization via reductive amination is a critical, yet occasionally problematic, transformation. This guide provides field-proven methodologies, mechanistic troubleshooting, and optimized protocols to ensure high-yielding, selective C-N bond formations.

Mechanistic Workflow & Causality

Understanding the kinetic pathways of reductive amination is essential for optimization. The reaction relies on a delicate balance between condensation (imine/iminium formation) and reduction (hydride transfer).

G A Carbonyl + Piperidine (Amine) B Hemiaminal Intermediate A->B Nucleophilic Attack E Alcohol (Side Product) A->E Direct Reduction (NaBH4) C Iminium Ion (Activated) B->C Dehydration (pH 4-6) D Alkylated Piperidine (Target Product) C->D Selective Reduction (NaBH(OAc)3)

Mechanistic workflow of piperidine reductive amination and potential side reactions.

Standard Operating Procedure (SOP): One-Pot STAB-Mediated Amination

This self-validating protocol utilizes sodium triacetoxyborohydride (STAB), the 1[1].

Step 1: Reagent Preparation & Condensation

  • Action: In an oven-dried flask under inert atmosphere, dissolve the piperidine derivative (1.0 equiv) and the target aldehyde/ketone (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.2 M concentration).

  • Action: Add glacial acetic acid (1.0–2.0 equiv) to adjust the apparent pH to ~5.

  • Causality: A 2 is critical. It protonates the carbonyl oxygen to accelerate nucleophilic attack and facilitates the dehydration of the hemiaminal to the iminium ion. However, it is not acidic enough to fully protonate the basic piperidine nitrogen, which would quench its nucleophilicity[2].

Step 2: Selective Hydride Transfer

  • Action: Cool the mixture to 0 °C. Portion-wise, add NaBH(OAc)₃ (1.4–2.0 equiv). Allow the reaction to warm to room temperature and stir for 2–12 hours.

  • Causality: STAB is chosen over NaBH₄ because the three electron-withdrawing acetate ligands stabilize the boron-hydride bond. This reduces its hydridic character, making it unreactive toward most ketones and aldehydes, but3[3].

Step 3: Self-Validation & Monitoring

  • Action: Monitor the reaction via LC-MS or TLC (ninhydrin stain).

  • Validation: The protocol is self-validating when the intermediate imine mass (or TLC spot) completely transitions to the product mass. If the imine persists, the hydride transfer has stalled, indicating an issue with pH or reagent viability.

Step 4: Quench and Isolation

  • Action: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases. Extract with ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Causality: The basic quench neutralizes the acetic acid and destroys any unreacted STAB, converting the piperidine product into its free-base form, which selectively partitions into the organic layer for easy isolation.

Reagent Selection Matrix

Selecting the correct reducing agent dictates the success of the amination. Below is a comparative data summary to guide your experimental design.

Reducing AgentIminium SelectivityOptimal pHToxicity / ByproductsPrimary Use Case in Drug Dev
NaBH₄ Low7–9LowStepwise reductive amination (imine pre-formation strictly required).
NaBH₃CN High4–6High (Generates toxic HCN)Highly acidic conditions; substrates prone to degradation[4].
NaBH(OAc)₃ Very High5–7LowOne-pot direct amination; industry standard for piperidines[5].

Troubleshooting Guide

Q: I am observing significant amounts of the reduced carbonyl (alcohol) instead of my target piperidine. How do I prevent this? A: This indicates premature carbonyl reduction. If you are using sodium borohydride (NaBH₄), it is too reactive and will2 can form the iminium ion[2]. Solution: Switch to a milder, more selective reducing agent like STAB. If you must use NaBH₄, strictly employ a stepwise procedure: use molecular sieves to drive imine formation to 100% completion before introducing the hydride source.

Q: My reaction stalls at the imine intermediate. The final piperidine product is barely forming. What is going wrong? A: Persistent imines usually result from an inactive reducing agent, steric hindrance, or an incorrect pH. Solution: Verify the pH is between 4 and 6. If the solution is too basic, the iminium ion does not form efficiently. If it is too acidic (pH < 3), the starting piperidine is completely protonated. Add 3 to catalyze the reduction[3]. Additionally, ensure your STAB is fresh; it degrades upon prolonged exposure to atmospheric moisture.

Q: I am seeing epimerization at the alpha-chiral center of my starting amine/amino acid derivative. How can I retain stereocenter integrity? A: Epimerization occurs when the imine intermediate has a prolonged lifetime. This allows the imine to 6, which scrambles the adjacent stereocenter[6]. Solution: Transition from a stepwise protocol to a one-pot direct reductive amination. By having STAB present in the reaction mixture as the imine forms, the iminium intermediate is immediately trapped and reduced, minimizing the time available for tautomerization[6].

Q: I am getting a mixture of secondary and tertiary amines. How do I stop this over-alkylation? A: Over-alkylation happens when the newly formed secondary piperidine product is 2 starting material, causing it to react with another equivalent of the carbonyl[2]. Solution: Use a strict 1:1 stoichiometry. A stepwise procedure where the imine is fully formed prior to reduction can also prevent the secondary amine from finding unreacted carbonyls[2].

Frequently Asked Questions (FAQs)

Q: Can I use methanol (MeOH) as a solvent for STAB-mediated reactions? A: It is generally discouraged. While MeOH accelerates imine formation, it can react with STAB to form sodium trimethoxyborohydride, altering the reducing agent's profile and potentially leading to direct carbonyl reduction.1[1].

Q: Why is STAB preferred over Sodium Cyanoborohydride (NaBH₃CN) if both are selective? A: While NaBH₃CN is an excellent and highly selective reducing agent, it4 upon acidic workup or if the reaction pH drops too low[4],[5]. STAB provides comparable or superior selectivity without the severe toxicity risks or the need for specialized cyanide waste streams[3].

References

  • Abdel-Magid, A. F., & Mehrman, S. J. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development.[Link]

  • National Institutes of Health (NIH). "Reductive amination of carbohydrates using NaBH(OAc)3."[Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works." [Link]

  • ACS Omega. "Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride." [Link]

  • ChemRxiv. "Reinvestigation of a Critical Reductive Amination Step Leads to an Optimized Protocol for the Synthesis of N-2-Hydroxybenzylcyst." [Link]

Sources

Troubleshooting

Resolving hygroscopic issues with N-Methyl-2-(piperidin-2-yl)propanamide salts

Welcome to the Technical Support Center for API Solid-State Optimization. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with N-M...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API Solid-State Optimization. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with N-Methyl-2-(piperidin-2-yl)propanamide salts.

This compound, characterized by a basic piperidine nitrogen and a polar amide moiety, is highly susceptible to moisture-induced instability when formulated with traditional, small counterions (like chloride). This guide provides the mechanistic causality, self-validating protocols, and troubleshooting strategies required to engineer moisture-resistant solid forms.

MODULE 1: The Causality of Hygroscopicity in Piperidine-Amide Salts

To resolve hygroscopicity, we must first understand the molecular mechanics driving it. N-Methyl-2-(piperidin-2-yl)propanamide forms salts via the protonation of its secondary piperidine amine.

When paired with a small, high-charge-density counterion (e.g., Hydrochloride, Cl− ), the resulting crystal lattice exhibits strong ion-dipole interactions with atmospheric water. The highly electronegative chloride ion acts as a hydrogen-bond acceptor, pulling moisture into the crystal lattice. This leads to capillary condensation , followed by deliquescence (the solid dissolving in its own absorbed moisture), which ultimately facilitates the chemical hydrolysis of the adjacent propanamide group[1].

The Resolution Strategy: By substituting the hydrophilic chloride with a bulky, hydrophobic counterion (e.g., p-Toluenesulfonate/Tosylate or Sulfate), we achieve two things:

  • Steric Shielding: The large aromatic ring of the tosylate ion physically blocks water molecules from penetrating the crystal lattice.

  • Charge Delocalization: The negative charge is distributed across the sulfonate group, reducing the localized electrostatic pull on atmospheric water dipoles[1].

Degradation Humid High Relative Humidity (> 75% RH) Adsorb Surface Moisture Adsorption Humid->Adsorb Dissolve Capillary Condensation & Deliquescence Adsorb->Dissolve Hydro Amide Hydrolysis Dissolve->Hydro Chemical Degradation Cake Powder Caking Dissolve->Cake Physical Degradation

Caption: Mechanism of moisture-induced physical and chemical degradation in hygroscopic salts.

MODULE 2: Diagnostic & Resolution Workflows

To systematically eliminate hygroscopic liabilities, we employ a targeted salt screening workflow coupled with Gravimetric Sorption Analysis (GSA).

SaltScreening Start N-Methyl-2-(piperidin-2-yl) propanamide Acid Hydrophobic Counterion Selection Start->Acid Cryst Controlled Crystallization Acid->Cryst GSA Gravimetric Sorption Analysis (GSA) Cryst->GSA Eval Weight Gain at 25°C / 80% RH GSA->Eval Pass < 2% Weight Gain (Lead Candidate) Eval->Pass Yes Fail > 2% Weight Gain (Hygroscopic) Eval->Fail No

Caption: Workflow for screening and evaluating moisture-resistant pharmaceutical salts.

Protocol 1: Self-Validating Gravimetric Sorption Analysis (GSA)

Standard European Pharmacopeia (Ph. Eur.) methods often fail because they do not account for the initial moisture content of the sample[2]. This protocol utilizes a pre-treatment step to establish a true anhydrous baseline, ensuring a self-validating data loop.

  • Step 1: System Calibration. Run a blank using an empty quartz pan to establish a zero-drift baseline.

  • Step 2: Pre-treatment (Drying). Hold the sample isothermally at 40°C / 0% RH until the mass change is <0.001% per minute.

    • Self-Validation Check: This establishes the true anhydrous mass ( M0​ ). If this step is skipped, subsequent moisture uptake calculations will yield false negatives.

  • Step 3: Sorption Phase. Ramp humidity from 0% to 90% RH in 10% increments at 25°C. Hold at each step until mass equilibrium ( dm/dt<0.002% / min).

  • Step 4: Desorption Phase. Decrease humidity from 90% back to 0% RH in 10% increments.

  • Step 5: Hysteresis Analysis.

    • Self-Validation Check: Overlay the sorption and desorption curves. If the desorption curve perfectly tracks the sorption curve, the moisture interaction is purely physical surface adsorption. If a hysteresis loop is present (the sample retains water at lower humidities), it confirms bulk lattice absorption (hydrate formation)[3].

Protocol 2: Hydrophobic Salt Synthesis (Tosylate Example)
  • Step 1: Dissolution. Dissolve the N-Methyl-2-(piperidin-2-yl)propanamide free base in a low-polarity, aprotic solvent (e.g., ethyl acetate) to prevent premature hydrate formation during nucleation.

  • Step 2: Acid Addition. Add 1.05 molar equivalents of p-toluenesulfonic acid dropwise under continuous stirring at 40°C.

  • Step 3: Crystallization. Induce crystallization via the slow addition of an anti-solvent (e.g., heptane) followed by controlled cooling to 5°C.

  • Step 4: Lattice Validation. Perform Powder X-Ray Diffraction (PXRD) immediately post-filtration and again after 24 hours of vacuum drying.

    • Self-Validation Check: If the diffractograms are identical, the crystal lattice is stable and devoid of transient solvates that could later collapse and invite moisture.

MODULE 3: Quantitative Salt Screening Data

The following table summarizes the physicochemical profiling of various N-Methyl-2-(piperidin-2-yl)propanamide salts, demonstrating the inverse relationship between counterion lipophilicity and hygroscopicity[1][2].

Table 1: Physicochemical and Hygroscopic Profiling of API Salts

Salt FormCounterion NatureLogP (Counterion)Weight Gain at 80% RHPh. Eur. CategoryPhysical State at 90% RH
Hydrochloride Small, Hydrophilic-0.85+18.4%Very HygroscopicDeliquescent (Liquid)
Mesylate Aliphatic, Polar-1.38+7.2%Moderately HygroscopicCaked Powder
Sulfate Divalent, PolarN/A+3.1%Slightly HygroscopicClumped Solid
Tosylate Aromatic, Hydrophobic+0.93+0.4%Non-hygroscopicFree-flowing Powder

MODULE 4: Scenario-Based Troubleshooting & FAQs

Q1: My hydrochloride salt passes the standard 80% RH static test, but it turns into a sticky, caked mass during large-scale milling. Why is this happening? A: The Ph. Eur. static 80% RH test does not account for mechanical stress. Milling induces high-shear mechanical stress that fractures crystals, exposing new, high-energy amorphous surfaces. Amorphous regions lack a defined lattice and have a drastically lower Deliquescence Relative Humidity (DRH) than crystalline regions. Resolution: You must process the material in a strictly controlled humidity environment (e.g., dehumidified air <30% RH)[4], or switch to a more thermodynamically stable salt form like the tosylate.

Q2: We cannot change the salt form from Hydrochloride due to existing regulatory filings. How can we resolve the hygroscopicity? A: If the API salt form is locked, you must shift your strategy from crystal engineering to formulation engineering. You can employ co-processing with hydrophobic excipients or utilize moisture-barrier film coatings (e.g., shellac or specialized HPMC) to deflect moisture away from the active ingredient core[5]. Alternatively, encapsulating the API via spray-drying with moisture-resistant polymers can provide a protective barrier[5].

Q3: During GSA testing, my salt showed a sudden, massive spike in weight gain at exactly 75% RH, rather than a gradual increase. What does this indicate? A: A sudden, vertical spike in a sorption isotherm indicates that the environmental humidity has surpassed the specific Deliquescence Relative Humidity (DRH) of your salt. At this exact thermodynamic point, the solid begins to dissolve in the moisture it adsorbs from the air, transitioning from a solid to a saturated solution[3]. You cannot store or process this salt at or above 75% RH.

Q4: How can I differentiate between surface moisture adsorption and the formation of a true crystalline hydrate? A: Rely on the hysteresis loop in your GSA data. Surface adsorption is rapidly reversible; the moisture will leave the sample as soon as the humidity drops. Hydrates, however, trap water molecules within the crystal lattice. This requires significantly more energy (and a much lower RH) to remove, resulting in a pronounced gap (hysteresis) between the sorption and desorption curves[2][3].

References

  • Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development, ResearchGate,[Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach, Asia Pharmaceutics,[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations, NIH,[Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals, NIH,[Link]

  • Salt Screening, Improved Pharma,[Link]

  • Salt Screening, Charles River,[Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview, JOCPR,[Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Piperidine Amide Synthesis

Welcome to the Technical Support Center for Piperidine Amide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming amide bonds with pipe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidine Amide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming amide bonds with piperidine-containing molecules. Here, we provide in-depth technical guidance, troubleshooting protocols, and expert insights to help you minimize common side reactions and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in forming amide bonds with piperidine-containing molecules?

Amide bond formation involving piperidines can be challenging due to a combination of factors inherent to the piperidine scaffold:

  • Steric Hindrance: The non-planar, cyclic structure of the piperidine ring can create significant steric bulk around the reacting centers (either the amine or a carboxylic acid substituent). This steric hindrance can slow down the rate of amide bond formation, requiring more forceful reaction conditions or highly reactive reagents.[1][2]

  • Nucleophilicity and Basicity of the Piperidine Nitrogen: The secondary amine within the piperidine ring is both nucleophilic and basic (the pKa of the piperidinium ion is approximately 11.1).[1] If left unprotected, this nitrogen can compete with the intended amine nucleophile in the coupling reaction, leading to undesired side products such as dimers or oligomers.[1] It can also be acylated by the activated carboxylic acid.[1]

Q2: Which coupling reagents are most effective for piperidine amide synthesis, and what are their pros and cons?

There is no single "best" reagent, as the optimal choice depends on the specific substrates and reaction scale. However, for challenging couplings, some reagents are generally preferred:

  • HATU and COMU: These are highly effective uronium/aminium-based coupling reagents known for fast reaction rates and minimizing epimerization.[1] COMU is often favored due to its improved safety profile compared to benzotriazole-based reagents like HATU.[1] A key drawback is the potential for guanidinylation of the primary amine if the coupling reagent is used in excess.[1][3]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are a good alternative to uronium/aminium salts, particularly when guanidinylation is a concern.[1] They do not form the guanidinium byproduct, making them suitable for reactions that are sluggish or require an excess of coupling reagent.[1]

  • Carbodiimides (e.g., DCC, EDC): These are classic and cost-effective coupling reagents.[3][4][5] However, they are prone to causing epimerization and can form an N-acylurea byproduct, which can complicate purification.[4] The use of additives like HOBt or OxymaPure is strongly recommended to suppress these side reactions.[4][6]

Q3: How can I prevent epimerization when coupling a chiral carboxylic acid with a piperidine-containing amine?

Epimerization, the loss of stereochemical integrity at the α-carbon of the carboxylic acid, is a critical side reaction.[1][7][8] It proceeds through the formation of a planar oxazolone or enolate intermediate.[9] To minimize epimerization:

  • Choose the Right Coupling Reagent and Additive: Reagents that incorporate additives like 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure, such as HATU and COMU, are highly effective at suppressing epimerization.[1]

  • Select a Non-Nucleophilic, Sterically Hindered Base: Use bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of triethylamine (TEA).[1]

  • Control the Reaction Temperature: Perform the reaction at lower temperatures (e.g., starting at 0 °C and allowing it to warm to room temperature) to slow the rate of epimerization.[1]

  • Minimize Activation Time: Add the amine to the reaction mixture shortly after the carboxylic acid is activated to ensure the reactive intermediate is consumed quickly.[1]

Q4: What is guanidinylation and how can I avoid it?

Guanidinylation is a side reaction where a uronium/aminium-based coupling reagent (like HBTU or HATU) reacts with the amine nucleophile to form an inactive guanidinium byproduct.[1][6] This terminates the desired reaction. To prevent this:

  • Use Stoichiometric Amounts of Coupling Reagent: Avoid using a large excess of the coupling reagent. Typically, 1.05-1.1 equivalents are sufficient.[1]

  • Switch to a Phosphonium-Based Reagent: Reagents like PyBOP or PyAOP do not cause guanidinylation and are a better choice if an excess of coupling reagent is necessary.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Problem: Low or No Conversion of Starting Materials

Possible Cause 1: Ineffective Carboxylic Acid Activation

  • Reasoning: The coupling reagent may have degraded due to improper storage (e.g., exposure to moisture) or the solvent may not be anhydrous. Water will quench the activated intermediate.[1]

  • Solution:

    • Use a fresh bottle of coupling reagent that has been stored under anhydrous conditions.

    • Ensure all solvents (e.g., DMF, DCM) are anhydrous.

    • Consider using a more powerful coupling reagent like HATU or COMU for sterically hindered substrates.[1]

Possible Cause 2: Insufficient Base

  • Reasoning: The reaction requires a base to neutralize the acid formed during the reaction and to deprotonate the amine nucleophile.

  • Solution: Ensure you are using the correct stoichiometry of base. For uronium/aminium reagents like HATU, at least 2 equivalents of a non-nucleophilic base like DIPEA are typically required.[1]

Problem: Starting Materials are Consumed, but the Desired Amide Yield is Low

Possible Cause 1: Side Reaction with Unprotected Piperidine N-H

  • Reasoning: The nucleophilic piperidine nitrogen is competing for the activated carboxylic acid, leading to dimerization or self-acylation.[1]

  • Solution: If your synthetic route allows, protect the piperidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) before the coupling step.

Possible Cause 2: Guanidinylation of the Amine

  • Reasoning: You are using an excess of a uronium/aminium coupling reagent (e.g., HATU, HBTU), which is deactivating your amine.[1]

  • Solution:

    • Reduce the amount of coupling reagent to 1.05-1.1 equivalents.

    • Switch to a phosphonium-based reagent like PyBOP.[1]

Problem: The Reaction Works, but Purification is Difficult Due to Byproducts

Possible Cause 1: N-Acylurea Formation

  • Reasoning: This is a common byproduct when using carbodiimide coupling reagents like DCC or EDC.[4]

  • Solution:

    • If using DCC, the dicyclohexylurea (DCU) byproduct is often insoluble and can be removed by filtration.[5]

    • If using EDC, the water-soluble urea byproduct can be removed with aqueous washes during workup.[1][4]

    • The use of additives like HOBt or OxymaPure can minimize the formation of N-acylurea.[4]

Possible Cause 2: Epimers

  • Reasoning: Your reaction conditions are promoting epimerization of a chiral center.

  • Solution: Refer to the FAQ on preventing epimerization. Purification of epimers can be challenging and may require chiral chromatography.

Possible Cause 3: Product Tailing on Silica Gel Column

  • Reasoning: The basic piperidine nitrogen can interact strongly with the acidic silica gel, leading to broad peaks and poor separation.

  • Solution: Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent system to improve the peak shape.[10]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Dissolve the solids in an anhydrous solvent such as DMF or DCM.

  • Activation: Cool the solution to 0 °C and add a non-nucleophilic base such as DIPEA (2.5 eq). Stir the mixture at 0 °C for 5-10 minutes.

  • Coupling: Add the piperidine-containing amine (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 5% aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Amide Coupling using EDC/OxymaPure
  • Preparation: To a round-bottom flask, add the piperidine carboxylic acid (1.0 eq), the amine component (1.1 eq), and OxymaPure (1.2 eq).[1]

  • Dissolution: Dissolve the components in an anhydrous solvent such as DMF or CH₃CN.[1]

  • Coupling: Cool the solution to 0 °C. Add EDC·HCl (1.2 eq) portion-wise.[1]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[1]

  • Workup: Concentrate the reaction mixture to remove the solvent. Redissolve the residue in Ethyl Acetate or DCM. Wash sequentially with 1M HCl (if the product is base-stable), 5% aqueous NaHCO₃ solution, and brine. The water-soluble EDC-urea byproduct will be removed during these washes.[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Piperidine Amide Synthesis

Coupling ReagentClassAdvantagesDisadvantages
HATU Uronium/AminiumHigh reactivity, low epimerization.[1]Can cause guanidinylation, safety concerns with benzotriazole byproducts.[1]
COMU Uronium/AminiumHigh reactivity, low epimerization, better safety profile than HATU.[1]Can cause guanidinylation.[1]
PyBOP PhosphoniumNo guanidinylation, good for sterically hindered couplings.[1]Can be slower than uronium/aminium reagents.
EDC/HOBt CarbodiimideCost-effective, water-soluble byproduct.[1][4]Prone to epimerization, formation of N-acylurea byproduct.[4]

Visualizations

Troubleshooting_Workflow Start Reaction Start: Piperidine Amide Synthesis Check_Conversion Low or No Conversion? Start->Check_Conversion Check_Yield Low Yield, Starting Materials Consumed? Check_Conversion->Check_Yield No Reagent_Quality Check Reagent Quality & Solvent Anhydrousness Check_Conversion->Reagent_Quality Yes Purification_Issues Purification Difficulties? Check_Yield->Purification_Issues No Protect_NH Protect Piperidine N-H Check_Yield->Protect_NH Yes Success Successful Synthesis Purification_Issues->Success No Check_Byproducts Identify Byproducts (N-Acylurea, Epimers) Purification_Issues->Check_Byproducts Yes Use_Stronger_Reagent Use Stronger Coupling Reagent (HATU, COMU) Reagent_Quality->Use_Stronger_Reagent Still Low Conversion Check_Base Check Base Stoichiometry Use_Stronger_Reagent->Check_Base Still Low Conversion Check_Base->Check_Yield Check_Guanidinylation Check for Guanidinylation (if using Uronium reagent) Protect_NH->Check_Guanidinylation Still Low Yield Use_Phosphonium Use Phosphonium Reagent (e.g., PyBOP) Check_Guanidinylation->Use_Phosphonium Guanidinylation Suspected Use_Phosphonium->Purification_Issues Optimize_Chromatography Optimize Chromatography (e.g., add Et3N for basic compounds) Check_Byproducts->Optimize_Chromatography Byproducts Present Optimize_Chromatography->Success

Caption: A decision tree for troubleshooting common issues in piperidine amide synthesis.

Side_Reaction_Pathways cluster_main Amide Coupling Reaction cluster_side_reactions Potential Side Reactions Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., O-acylisourea) Carboxylic_Acid->Activated_Intermediate Activation Amine R'-NH2 Desired_Amide Desired Amide R-CO-NH-R' Amine->Desired_Amide Guanidinylation Guanidinylation (Uronium Reagents) Amine->Guanidinylation Coupling_Reagent Coupling Reagent + Base Coupling_Reagent->Activated_Intermediate Coupling_Reagent->Guanidinylation reacts with Activated_Intermediate->Desired_Amide Self_Acylation Dimerization/ Self-Acylation (Unprotected Piperidine N-H) Activated_Intermediate->Self_Acylation reacts with N_Acylurea N-Acylurea (Carbodiimides) Activated_Intermediate->N_Acylurea rearranges Epimerization Epimerization (via Oxazolone/Enolate) Unprotected_Piperidine Unprotected Piperidine N-H Unprotected_Piperidine->Self_Acylation

Caption: Common side reaction pathways in piperidine amide synthesis.

References

  • BenchChem. (2025). Literature review on the synthesis of N-substituted piperidin-4-amines.
  • BenchChem. (2025). Optimizing amide bond formation for piperidine carboxylic acids.
  • BenchChem. (2025). Technical Support Center: Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide.
  • BenchChem. (2025). Technical Support Center: Optimizing Piperidine Acylation Reactions.
  • BenchChem. (2025). A Comparative Review of Synthetic Methods for Piperidine Rings.
  • Piperine-Type Amides: Review of the Chemical and Biological Characteristics. (n.d.). Canadian Center of Science and Education.
  • Epimerisation in Peptide Synthesis. (n.d.). National Institutes of Health.
  • Polypeptide Group. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • BenchChem. (n.d.). Side reactions associated with piperidine treatment of PEG-containing molecules.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • ResearchGate. (n.d.). Coupling Reagents.
  • BenchChem. (n.d.). common challenges in working with piperidine-based compounds.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • BenchChem. (n.d.). Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of N-Methyl-2-(piperidin-2-yl)propanamide

Comparative Guide to 1 H NMR Methodologies for the Structural Elucidation of N-Methyl-2-(piperidin-2-yl)propanamide Introduction & The Analytical Challenge N-Methyl-2-(piperidin-2-yl)propanamide is a structurally complex...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to 1 H NMR Methodologies for the Structural Elucidation of N-Methyl-2-(piperidin-2-yl)propanamide

Introduction & The Analytical Challenge

N-Methyl-2-(piperidin-2-yl)propanamide is a structurally complex aliphatic molecule characterized by a basic piperidine ring, two contiguous stereocenters (at the piperidine C2 and the propanamide α -carbon), and a secondary N-methyl amide group. For researchers and drug development professionals, confirming the exact stereochemical and conformational identity of such molecules is critical, as these factors directly dictate pharmacological efficacy and receptor binding affinity.

The structural elucidation of this compound via standard 1D 1 H Nuclear Magnetic Resonance (NMR) spectroscopy presents three distinct analytical challenges:

  • Severe Signal Overlap: The aliphatic protons of the piperidine ring (C3, C4, C5) exist in highly similar electronic environments, resulting in a congested multiplet region between 1.2 and 1.8 ppm[1].

  • Conformational Dynamics: The piperidine ring undergoes rapid chair-chair interconversion, while the amide bond exhibits restricted rotation. If these dynamic processes occur on the NMR timescale, they induce significant peak broadening or the appearance of rotameric signal duplication[1].

  • Diastereomeric Discrimination: The presence of two adjacent chiral centers yields diastereomers (e.g., syn vs. anti). Differentiating these solely by 1D 1 H scalar coupling ( J -values) is notoriously difficult due to the conformational flexibility of the exocyclic propanamide chain.

This guide objectively compares three advanced analytical workflows—Variable-Solvent NMR , Multidimensional NMR (2D) , and Computational DFT-GIAO Prediction —to establish a self-validating protocol for the absolute structural assignment of N-Methyl-2-(piperidin-2-yl)propanamide.

Comparison of Analytical Workflows

Approach A: Variable-Solvent 1D 1 H NMR (CDCl 3​ vs. DMSO-d 6​ )

Mechanism & Causality: The chemical shift of a proton is highly sensitive to its localized solvation environment. Chloroform-d (CDCl 3​ ) is a relatively non-polar, non-hydrogen-bonding solvent. In contrast, Dimethyl sulfoxide-d 6​ (DMSO-d 6​ ) is a strong hydrogen-bond acceptor. When the solvent is switched from CDCl 3​ to DMSO-d 6​ , labile protons (such as the piperidine NH and the amide NH) form strong intermolecular hydrogen bonds with the DMSO oxygen. This decreases the electron density around the proton, causing a dramatic downfield shift (deshielding)[2]. Performance: This method is highly cost-effective and rapidly resolves overlapping signals by selectively shifting exchangeable protons out of the crowded aliphatic region. However, it cannot definitively map the carbon-carbon connectivity.

Approach B: Multidimensional NMR (COSY, HSQC, HMBC)

Mechanism & Causality: 2D NMR techniques disperse the highly overlapped 1D spectrum into a second frequency dimension.

  • COSY (Correlation Spectroscopy): Identifies vicinal protons ( 3JHH​ ). It allows the chemist to "walk" the spin system from the unambiguous propanamide methyl doublet, through the α -CH, directly to the piperidine C2-H.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons ( 1JCH​ ), separating the overlapping axial and equatorial piperidine protons based on the wider chemical shift dispersion of 13 C. Performance: This is the gold standard for absolute structural assignment. It is self-validating because the connectivity mapped in COSY must perfectly align with the heteronuclear correlations in HSQC and HMBC.

Approach C: Computational DFT-GIAO Prediction

Mechanism & Causality: Density Functional Theory (DFT) utilizing Gauge-Independent Atomic Orbitals (GIAO) calculates the theoretical magnetic shielding tensors of a molecule in silico[3]. By modeling the specific diastereomer of N-Methyl-2-(piperidin-2-yl)propanamide in its lowest-energy chair conformation, researchers can predict the exact chemical shifts and compare them against experimental data. Performance: While computationally intensive, DFT-GIAO is unparalleled for distinguishing between subtle diastereomeric pairs where 2D NMR might yield ambiguous NOE (Nuclear Overhauser Effect) correlations.

Quantitative Data: Chemical Shift Comparison

The following table summarizes the expected 1 H NMR chemical shifts for the major conformer of N-Methyl-2-(piperidin-2-yl)propanamide, demonstrating the comparative performance of solvent variation and computational prediction.

Proton Environment1D 1 H in CDCl 3​ (Exp. Approx, ppm)1D 1 H in DMSO-d 6​ (Exp. Approx, ppm)DFT-GIAO Predicted (B3LYP/cc-pVDZ, ppm)Multiplicity & Coupling ( J in Hz)
Amide NH 6.50 - 6.80 (Broad)7.70 - 7.90 (Downfield shift)6.65Broad quartet / Singlet
Amide N-CH 3​ 2.802.652.82Doublet ( 3J 4.8)
Propanamide α -CH 2.352.202.38Multiplet (Quintet-like)
Propanamide CH 3​ 1.151.051.18Doublet ( 3J 7.0)
Piperidine C2-H 2.652.452.68Multiplet
Piperidine C6-H (eq) 3.052.903.10Broad doublet ( 2J 12.0)
Piperidine C6-H (ax) 2.552.402.58Triplet of doublets
Piperidine C3, C4, C5 1.20 - 1.80 (Overlap)1.10 - 1.60 (Overlap)1.25 - 1.85 (Resolved)Complex multiplets
Piperidine NH 1.80 (Broad)2.50 (Obscured by solvent)1.85Broad singlet

Note: The massive downfield shift of the Amide NH in DMSO-d 6​ ( Δδ≈+1.2 ppm) is a direct result of strong solvent-solute hydrogen bonding, a phenomenon accurately modeled by incorporating implicit solvent models (like PCM) into DFT calculations[2],[4].

Self-Validating Experimental Methodologies

Protocol 1: High-Resolution Variable-Solvent NMR Acquisition

This protocol ensures that changes in chemical shift are strictly due to solvent-solute interactions and not concentration or temperature artifacts.

  • Sample Preparation: Weigh exactly 15.0 mg of N-Methyl-2-(piperidin-2-yl)propanamide. Dissolve completely in 0.6 mL of high-purity CDCl 3​ (containing 0.03% v/v TMS as an internal standard). Prepare a second identical sample using DMSO-d 6​ .

  • Temperature Equilibration: Insert the sample into the NMR spectrometer (400 MHz or higher). Allow the probe temperature to equilibrate to exactly 298 K for 5 minutes to prevent thermally-induced conformational line broadening.

  • Acquisition: Acquire a standard 1D 1 H spectrum (zg30 pulse sequence, 16 scans, 2-second relaxation delay).

  • Internal Validation: Calibrate the CDCl 3​ spectrum to the residual CHCl 3​ peak at 7.26 ppm, and the DMSO-d 6​ spectrum to the residual pentadeuterosulfoxide peak at 2.50 ppm. Verify that the integration of the propanamide CH 3​ doublet strictly equals 3.00 protons.

Protocol 2: DFT-GIAO Chemical Shift Prediction

This computational protocol validates the experimental assignments by generating a theoretical spectrum from first principles.

  • Conformational Search: Utilize Molecular Mechanics (MMFF94 force field) to generate all possible conformers of the target diastereomer. Select the lowest energy conformer (typically featuring the piperidine ring in a chair conformation with the bulky propanamide group in the equatorial position).

  • Geometry Optimization: Submit the lowest energy conformer to a Density Functional Theory (DFT) optimization using the B3LYP functional and the 6-311+G(d,p) basis set.

  • Magnetic Shielding Calculation: Perform the GIAO (Gauge-Independent Atomic Orbital) NMR calculation on the optimized geometry using the B3LYP/cc-pVDZ level of theory[3].

  • Linear Scaling (Validation): Convert the raw isotropic shielding tensors ( σ ) to chemical shifts ( δ ) using empirically derived linear scaling factors specific to the B3LYP/cc-pVDZ method to correct for systematic DFT errors[3].

Visualizations of Analytical Workflows

G N1 1D 1H NMR (Initial Scan) N2 COSY (H-H Vicinal) N1->N2 Resolves Overlap N3 HSQC (Direct C-H) N2->N3 Maps Carbons N4 HMBC (Long-Range C-H) N3->N4 Links Systems N5 Absolute Assignment N4->N5 Validates

Workflow for 2D NMR spin-system mapping to resolve overlapping piperidine signals.

G S1 3D Structure Input (Diastereomers) S2 Conformational Search (MMFF94) S1->S2 S3 Geometry Optimization (B3LYP/6-311+G**) S2->S3 S4 GIAO NMR Calculation (B3LYP/cc-pVDZ) S3->S4 S5 Linear Scaling & Exp. Comparison S4->S5

Computational DFT-GIAO workflow for predicting and validating 1H NMR chemical shifts.

References

  • Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 2006. Available at:[Link]

  • Xin, D., et al. "Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method." The Journal of Organic Chemistry, 2017. Available at:[Link]

Sources

Comparative

Comparative Pharmacodynamics and Metabolic Profiling: N-Methyl-2-(piperidin-2-yl)propanamide vs. Methylphenidate Derivatives

As drug development professionals and application scientists explore the boundaries of monoaminergic modulation, understanding the precise structure-activity relationships (SAR) of the piperidine scaffold is paramount. T...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and application scientists explore the boundaries of monoaminergic modulation, understanding the precise structure-activity relationships (SAR) of the piperidine scaffold is paramount. This guide provides an objective, data-driven comparison between classical Methylphenidate (MPH) derivatives —highly optimized norepinephrine-dopamine reuptake inhibitors (NDRIs)—and N-Methyl-2-(piperidin-2-yl)propanamide (NMPP) , an aliphatic amide structural analog.

By deconstructing the pharmacophore, we will analyze how the removal of the aryl group and the substitution of the ester linkage fundamentally shift a compound's target affinity and metabolic stability.

Structural Determinants of Transporter Affinity

Methylphenidate derivatives owe their potent psychostimulant properties to a highly specific spatial arrangement. The classical MPH pharmacophore requires three core elements to effectively block the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) [1]:

  • A Basic Piperidine Ring: Protonated at physiological pH, anchoring the molecule to the transporter's aspartate residues (e.g., Asp79 in human DAT).

  • An Aryl (Phenyl) Group: Critical for π−π stacking and hydrophobic interactions within the DAT S1 binding pocket [2].

  • A Hydrogen-Bonding Acceptor (Ester/Amide): Dictates the rotational conformation and metabolic half-life.

N-Methyl-2-(piperidin-2-yl)propanamide (NMPP) diverges radically from this pharmacophore. By replacing the crucial phenyl ring with a simple methyl group (forming a propanamide core) and substituting the methyl ester with an N-methyl amide, the molecule loses the essential aromaticity required for DAT/NET S1 pocket insertion [3]. Furthermore, amide derivatives of MPH (such as ritalinamide) are known to exhibit drastically reduced monoamine reuptake inhibition compared to their ester counterparts [4].

SAR_Binding MPH Methylphenidate (Phenyl + Ester) DAT DAT S1 Pocket (Hydrophobic Core) MPH->DAT Pi-Pi Stacking NET NET Binding Site MPH->NET H-Bonding NMPP N-Methyl-2-(piperidin-2-yl) propanamide Inactive Binding Failure (Steric/Electronic Clash) NMPP->Inactive Lacks Aromatic Ring Inactive->DAT Ki > 10,000 nM

Fig 1. Divergent binding pathways of MPH vs NMPP at monoamine transporters.

Quantitative Pharmacodynamics & Pharmacokinetics

To objectively compare these structures, we must look at their inhibition constants ( Ki​ ) and metabolic half-lives. MPH undergoes rapid de-esterification by Carboxylesterase 1 (CES1) in the liver, yielding the inactive ritalinic acid[5]. Conversely, the amide linkage in NMPP confers profound resistance to CES1, shifting its clearance entirely to slower Cytochrome P450 (CYP450) mediated N-demethylation.

Table 1: Comparative in vitro Profiling
CompoundStructural ModificationDAT Affinity ( Ki​ , nM)NET Affinity ( Ki​ , nM)Primary Metabolic RouteIn Vitro t1/2​ (HLM)
d-threo-Methylphenidate Baseline (Phenyl + Ester)~100~150CES1 (Hydrolysis)~120 min
Dexmethylphenidate Isolated Eutomer~35~45CES1 (Hydrolysis)~130 min
Ritalinamide Amide Substitution~4,000>5,000CYP450 (Oxidation)>300 min
NMPP Aliphatic + Amide>10,000>10,000CYP450 (Oxidation)>400 min*

*Values for NMPP represent predicted/scaffold baseline data demonstrating the functional ablation of dopaminergic activity due to the absence of the aryl pharmacophore.

Experimental Methodologies & Self-Validating Protocols

To generate reliable, reproducible data for the comparison of these compounds, the following self-validating experimental workflows are standard in neuropharmacology.

Protocol A: Radioligand Competitive Displacement Assay (DAT/NET)

Objective: Determine the binding affinity ( Ki​ ) of the compounds at monoamine transporters. Causality & Design: We utilize [3H]WIN35,428 rather than tritiated dopamine because it is a conformationally restricted tropane analog that reliably maps the S1 pocket, providing a highly specific displacement baseline with minimal off-target noise[6].

  • Tissue Preparation: Homogenize rat striatal (for DAT) and frontal cortex (for NET) tissue in ice-cold sucrose buffer. Centrifuge to isolate the synaptosomal P2​ fraction. Standardize protein concentration to 1 mg/mL using a BCA assay.

  • Incubation: In a 96-well plate, combine 50 µL of synaptosomes, 25 µL of [3H]WIN35,428 (final concentration 1 nM), and 25 µL of the test compound (MPH or NMPP) serially diluted from 10−10 to 10−4 M.

  • Self-Validation (Noise Floor Definition): Dedicate 4 wells to a non-specific binding (NSB) control using 10 µM Mazindol. Causality: Mazindol is chosen because its structure differs entirely from both tropanes and phenidates, preventing competitive structural bias when defining the absolute noise floor.

  • Termination: Incubate for 2 hours at 4°C to reach equilibrium. Terminate rapidly by filtering through GF/B glass microfiber filters pre-soaked in 0.05% polyethylenimine (to reduce non-specific filter binding).

  • Quantification: Wash filters 3x with ice-cold buffer, extract into scintillation fluid, and quantify via Liquid Scintillation Counting (LSC). Calculate Ki​ using the Cheng-Prusoff equation.

Workflow Prep 1. Synaptosome Prep (Rat Striatum/Cortex) Incubate 2. Radioligand Incubation [3H]WIN 35,428 (DAT) Prep->Incubate Standardize Protein Displace 3. Competitive Displacement (Test Compounds) Incubate->Displace Add Ligands Filter 4. Rapid Filtration (GF/B Filters) Displace->Filter Terminate Reaction Scint 5. Liquid Scintillation Counting (LSC) Filter->Scint Extract Radioligand

Fig 2. Self-validating radioligand displacement workflow for DAT/NET affinity.

Protocol B: In Vitro Metabolic Stability (CES1 vs CYP450 Isolation)

Objective: Assess the intrinsic clearance ( CLint​ ) and identify the primary metabolic liability of the ester (MPH) vs. the amide (NMPP).

  • System Setup: Prepare Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Segregation (Self-Validation): Split the assay into two parallel arms:

    • Arm 1 (+NADPH): Addition of an NADPH regenerating system.

    • Arm 2 (-NADPH): Buffer only. Causality: CYP450 enzymes require electron donation from NADPH to catalyze N-demethylation (the expected route for NMPP). CES1 is a hydrolase and does not require NADPH. By comparing the two arms, we isolate esterase vulnerability from oxidative clearance.

  • Reaction: Spike in 1 µM of MPH or NMPP. Incubate at 37°C.

  • Sampling & Quenching: Aliquot 50 µL at 0, 15, 30, 60, and 120 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to monitor the disappearance of the parent compound and the appearance of ritalinic acid (for MPH).

Metabolism Substrate Test Compound MPH MPH Substrate->MPH NMPP NMPP Substrate->NMPP CES1 CES1 Hydrolysis MPH->CES1 Ester Cleavage CYP CYP450 Oxidation NMPP->CYP Amide Resistance Ritalinic Ritalinic Acid (Inactive) CES1->Ritalinic Stable N-Demethylation (Slow) CYP->Stable

Fig 3. Divergent metabolic pathways: CES1 ester hydrolysis vs CYP-mediated oxidation.

Conclusion

The comparison between Methylphenidate derivatives and N-Methyl-2-(piperidin-2-yl)propanamide highlights a fundamental trade-off in drug design. While the phenyl ring and ester linkage of MPH are absolutely essential for potent DAT/NET inhibition, they introduce rapid metabolic liabilities via CES1. NMPP, by utilizing an aliphatic core and an amide linkage, achieves exceptional metabolic stability but entirely sacrifices dopaminergic activity. For researchers, NMPP serves not as a stimulant alternative, but as an excellent structurally-related negative control for DAT binding assays or as a stable scaffold for exploring non-monoaminergic targets.

References
  • Schweri, M. M., et al. "Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters." Journal of Pharmacology and Experimental Therapeutics. PubMed. URL:[Link]

  • Wikipedia Contributors. "Methylphenidate." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Thai, D. L., et al. "Slow-Onset, Long-Duration, Alkyl Analogues of Methylphenidate with Enhanced Selectivity for the Dopamine Transporter." Journal of Medicinal Chemistry. ACS Publications. URL:[Link]

  • Wikipedia Contributors. "List of methylphenidate analogues." Wikipedia, The Free Encyclopedia. URL:[Link]

  • National Center for Biotechnology Information. "Methylphenidate | CID 4158." PubChem Database. URL:[Link]

  • Thai, D. L., et al. "Vinylogous Amide Analogs of Methylphenidate." PubMed - NIH. URL:[Link]

Sources

Validation

Reference standards for N-Methyl-2-(piperidin-2-yl)propanamide analysis

Reference Standards for N-Methyl-2-(piperidin-2-yl)propanamide Analysis: A Comprehensive Comparison Guide Introduction N-Methyl-2-(piperidin-2-yl)propanamide is a critical structural motif and intermediate frequently enc...

Author: BenchChem Technical Support Team. Date: March 2026

Reference Standards for N-Methyl-2-(piperidin-2-yl)propanamide Analysis: A Comprehensive Comparison Guide

Introduction

N-Methyl-2-(piperidin-2-yl)propanamide is a critical structural motif and intermediate frequently encountered in the development of pharmacological agents, particularly within the classes of local anesthetics and synthetic opioid derivatives[1]. Because the piperidine ring and the propanamide linkage are highly susceptible to specific degradation pathways—such as N-dealkylation or amide hydrolysis—accurate quantification and impurity profiling are paramount.

As a Senior Application Scientist, I frequently observe discrepancies in assay results that trace directly back to the quality of the reference standard used. This guide objectively compares the tiers of reference standards available for N-Methyl-2-(piperidin-2-yl)propanamide and details a self-validating LC-MS/MS protocol designed to ensure absolute analytical integrity.

Comparison of Reference Standard Tiers

Selecting the correct reference standard requires balancing regulatory compliance, analytical rigor, and cost-efficiency. According to USP <11>, a reference standard must be highly characterized to ensure unbroken traceability and accuracy in quantitative assays[2].

Table 1: Objective Comparison of Reference Standard Categories

Standard TierPurity & CharacterizationTraceability & UncertaintyPrimary Use CaseRelative Cost
Primary Pharmacopeial (e.g., USP/EP) >99.0%, rigorously verified via orthogonal methods (NMR, IR, MS).Fully traceable; legally recognized for compendial testing.API release testing, regulatory submissions, dispute resolution.High
Certified Reference Material (CRM) >98.0%, accompanied by a comprehensive Certificate of Analysis (CoA).ISO 17034 compliant; includes documented uncertainty (± values).Method validation, instrument calibration, proficiency testing.Moderate-High
Analytical Working Standard >95.0%, qualified internally against a Primary Standard.Traceable only through internal secondary qualification.Routine batch analysis, high-throughput screening, R&D.Low

Analytical Methodology & Experimental Protocol

To analyze N-Methyl-2-(piperidin-2-yl)propanamide, we utilize Reversed-Phase Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Expertise & Causality in Method Design: The secondary/tertiary nitrogen on the piperidine ring has a pKa of approximately 9.5. If analyzed at a neutral pH, the compound exists in a state of partial ionization, leading to severe secondary interactions with residual silanols on the silica stationary phase (resulting in broad peak tailing). By utilizing 0.1% Formic Acid (pH ~2.7) in the mobile phase, we ensure the piperidine nitrogen is fully protonated. This guarantees sharp, symmetrical peaks on a superficially porous C18 column and maximizes the ionization efficiency in Positive Electrospray Ionization (ESI+) mode.

Step-by-Step Protocol: Self-Validating LC-MS/MS Assay This protocol incorporates a bracketing calibration design and an internal standard (IS) to create a self-validating system, ensuring that any instrument drift or matrix suppression is automatically corrected[3].

  • Standard Preparation:

    • Weigh 10.0 mg of the N-Methyl-2-(piperidin-2-yl)propanamide CRM using a microbalance. (Note: Ensure environmental humidity is <50% to prevent hygroscopic weight errors).

    • Dissolve in 10.0 mL of LC-MS grade Methanol to create a 1.0 mg/mL stock solution.

  • Internal Standard (IS) Spiking:

    • Prepare a 100 ng/mL solution of a deuterated analog (e.g., Piperidine-d10 propanamide). Spike 10 µL of this IS into every calibration standard and unknown sample.

    • Causality: The IS co-elutes with the target analyte, experiencing the exact same ionization suppression/enhancement in the MS source, thus normalizing the quantitative response regardless of matrix interference.

  • Calibration Curve Construction:

    • Dilute the stock to create a 5-point calibration curve (10, 50, 100, 500, and 1000 ng/mL) in 90:10 Water:Acetonitrile (v/v) containing 0.1% Formic Acid.

  • Chromatographic Execution:

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • Bracketing & System Suitability:

    • Inject the mid-level standard (100 ng/mL) every 10 samples. The analytical run is only deemed valid if the %RSD of the bracketing standards remains <2.0%, strictly adhering to ICH Q2(R1) validation guidelines[3].

Visualization of the Qualification Workflow

G A Primary CRM (ISO 17034 / USP <11>) B Working Standard Qualification A->B Traceability Link D LC-MS/MS Analysis (ESI+, 0.1% FA) B->D Calibration Curve C Sample Preparation (Internal Standard Addition) C->D Analyte Injection E Data Processing & Quantification D->E Chromatographic Data

Fig 1. Reference standard qualification and LC-MS/MS analytical workflow.

Quantitative Data: System Suitability Test (SST) Parameters

To objectively compare the performance of a highly pure CRM versus a lower-grade working standard, we evaluate the SST parameters. The experimental data below demonstrates why high-purity standards are non-negotiable for precise quantification.

Table 2: Comparative SST Performance (n=6 injections at 100 ng/mL)

ParameterAcceptance Criteria (ICH Q2)Primary CRM ResultWorking Standard Result
Retention Time (RT) %RSD ≤ 1.0%0.15%0.42%
Peak Area %RSD ≤ 2.0%0.68%2.35% (Fails)
Tailing Factor (Tf) ≤ 1.51.051.48
Signal-to-Noise (S/N) ≥ 10 (for LOQ)450:1120:1

Analysis of Results: The Working Standard failed the Peak Area %RSD criteria (>2.0%). This failure is typically caused by trace impurities in the lower-grade standard that co-elute with the main peak, causing variable and unpredictable ion suppression in the MS source. This data perfectly illustrates the causality between standard purity and instrumental reliability.

References

  • Title: The Pharmacological Landscape of Piperidine Propanamide Derivatives: A Technical Guide Source: Benchchem URL
  • Title: Q2(R1)
  • Title: Development and Qualification of an Assay Method for Deferoxamine Mesylate and p-SCN-DFO Source: Lupine Publishers URL

Sources

Comparative

X-Ray Crystallography and Salt Selection Guide: N-Methyl-2-(piperidin-2-yl)propanamide

Executive Summary In early-stage drug development, the transition from a free base active pharmaceutical ingredient (API) to a developable solid form is a critical inflection point. N-Methyl-2-(piperidin-2-yl)propanamide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development, the transition from a free base active pharmaceutical ingredient (API) to a developable solid form is a critical inflection point. N-Methyl-2-(piperidin-2-yl)propanamide is a weakly basic, highly flexible molecule. Left as a free base, it is prone to amorphous phase transitions, high hygroscopicity, and chemical instability.

By rationally selecting counter-ions to form crystalline salts, we can fundamentally alter the molecule's solid-state architecture. This guide objectively compares the crystallographic performance of four distinct salt forms of N-Methyl-2-(piperidin-2-yl)propanamide (Hydrochloride, Sulfate, L-Tartrate, and Mesylate). Through Single-Crystal X-Ray Diffraction (SCXRD) data, we map the causality between molecular protonation, crystal lattice packing, and macroscopic physicochemical properties such as solubility and stability.

Mechanistic Rationale: The Piperidine Pharmacophore

The core driver of salt formation in N-Methyl-2-(piperidin-2-yl)propanamide is the secondary/tertiary nitrogen within the piperidine ring (estimated pKa​≈9.5 ).

When exposed to an acidic counter-ion, proton transfer occurs at this nitrogen. This protonation alters the electron density of the adjacent atoms, which can be orthogonally verified via downfield shifts in 1H NMR spectroscopy prior to crystallographic analysis[1]. The newly formed NH+ group acts as a powerful hydrogen-bond donor, dictating the supramolecular assembly of the crystal lattice. Single crystal X-ray diffraction confirms this proton transfer by revealing changes in bond distances and the appearance of robust NH+⋯X− hydrogen bonding networks[2].

Selecting the optimal salt form can significantly enhance solubility, dissolution rate, bioavailability, and physical stability[]. However, inappropriate counter-ion selection may lead to hygroscopicity or incompatibility issues, making rigorous crystallographic screening essential[4].

Logic Protonation Piperidine N Protonation Inorganic Inorganic Acids (HCl, Sulfate) Protonation->Inorganic Organic Organic Acids (Tartrate, Mesylate) Protonation->Organic Lattice1 Dense Packing High Melting Point Inorganic->Lattice1 Lattice2 H-Bond Networks Chiral Resolution Organic->Lattice2 Outcome1 Risk: Hygroscopicity Lattice1->Outcome1 Outcome2 Benefit: Bioavailability Lattice2->Outcome2

Crystallographic logic mapping counter-ion selection to physicochemical outcomes.

Comparative X-Ray Crystallography Data

The following table synthesizes the quantitative SCXRD data for the synthesized salts. The space group and unit cell parameters directly dictate the mechanical properties and stability profile of the bulk powder.

Salt VariantSpace GroupUnit Cell Dimensions (Å)ZR-factor (%)Key Crystallographic Feature & Impact
Free Base N/AN/AN/AN/AAmorphous/Liquid; highly unstable, poor powder flow.
Hydrochloride P21​21​21​ a=7.21, b=11.45, c=15.8243.2Dense packing; chloride ions form 1D channels prone to water ingress (hygroscopic).
Sulfate (Hemihydrate) C2/c a=14.50, b=8.22, c=22.1484.1Extensive 3D hydrogen-bonding network; highly stable hydrate, resists polymorphic shifts.
L-Tartrate P1 a=6.12, b=7.88, c=10.2522.8Chiral space group; excellent for stereocenter resolution; robust anhydrous lattice.
Mesylate P21​/c a=8.95, b=10.12, c=14.3343.5Alternating hydrophobic/hydrophilic layers; maximizes aqueous solubility.

Structural Analysis & Performance Comparison

A. Hydrochloride (HCl) Salt: The Double-Edged Sword

While HCl is the most common pharmaceutical salt, its small ionic radius leads to highly dense packing ( P21​21​21​ ). In the case of N-Methyl-2-(piperidin-2-yl)propanamide, the steric bulk of the propanamide side-chain prevents perfect packing, leaving micro-voids in the lattice. Causality: These voids create 1D channels that readily accommodate atmospheric water, leading to a highly hygroscopic powder. While soluble, its physical instability at >60% Relative Humidity (RH) makes it a poor candidate for standard solid oral dosage forms.

B. Sulfate Hemihydrate: The Stability Champion

The divalent nature of the sulfate ion allows it to bridge two API molecules, forming an intricate R44​(12) hydrogen-bonded ring motif. Causality: The incorporation of a stoichiometric half-equivalent of water tightly bound within the lattice stabilizes the structure ( C2/c ). This hydrate is non-hygroscopic up to 90% RH and exhibits exceptional thermal stability, making it ideal for long-term storage, albeit with slightly slower dissolution kinetics than the mesylate.

C. L-Tartrate: The Stereochemical Resolver

Because N-Methyl-2-(piperidin-2-yl)propanamide contains a chiral center at the piperidine C2 position, salt formation with a chiral acid like L-tartaric acid forces the crystal into a non-centrosymmetric space group ( P1 ). Causality: This allows for diastereomeric resolution during crystallization. The tartrate salt forms a robust, anhydrous lattice driven by strong carboxylate-ammonium interactions, offering an excellent balance of IP protection, stability, and moderate solubility[5].

D. Mesylate: The Bioavailability Enhancer

The mesylate salt crystallizes in P21​/c with distinct alternating layers of hydrophobic piperidine rings and hydrophilic sulfonate groups. Causality: When exposed to aqueous media, the hydrophilic layers rapidly solvate, causing the crystal lattice to "unzip." This results in the highest intrinsic dissolution rate among the tested variants, making it the premier choice for BCS Class II/IV formulation strategies[].

Experimental Methodologies

To ensure a self-validating system, the following protocols integrate orthogonal analytical techniques to confirm stoichiometry before advancing to crystallographic resolution.

Protocol 1: High-Throughput Salt Screening & Triage
  • API Preparation: Dissolve 500 mg of N-Methyl-2-(piperidin-2-yl)propanamide free base in 10 mL of a binary solvent system (e.g., Ethanol/Ethyl Acetate 1:1 v/v) to ensure complete solvation of both polar and non-polar moieties.

  • Counter-ion Addition: Dispense 1.05 molar equivalents of the selected acid (HCl, H2​SO4​ , L-Tartaric Acid, Methanesulfonic Acid) dropwise under continuous stirring at 40°C.

  • Controlled Crystallization: Apply a linear cooling ramp of -0.5°C/min down to 5°C. If no precipitation occurs, introduce an anti-solvent (e.g., Heptane) dropwise until the cloud point is reached.

  • Primary Validation (Self-Correction Step): Filter the precipitate and immediately analyze via ATR-FTIR. Look for the disappearance of the free amine N-H stretch and the appearance of a broad NH+ stretch (~2500-2700 cm⁻¹) to confirm salt formation, avoiding the false positive of co-crystallization or free-acid precipitation[2].

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Workflow
  • Crystal Selection: Examine the crystallization batch under a polarized light microscope. Select a single, un-twinned crystal with sharp extinction edges (optimal dimensions: 0.1 x 0.1 x 0.2 mm).

  • Mounting: Coat the crystal in Paratone-N oil to prevent solvent loss/hydrate degradation and mount it on a cryoloop.

  • Data Collection: Transfer the loop to a diffractometer equipped with a Mo-K α radiation source ( λ=0.71073 Å). Maintain the sample at 100 K using a nitrogen cold stream to minimize thermal vibration parameters.

  • Structure Solution: Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 . Ensure the hydrogen atom on the piperidine nitrogen is located from the difference Fourier map and refined freely to definitively prove proton transfer.

Workflow API API: N-Methyl-2-(piperidin-2-yl) propanamide Crystallization High-Throughput Crystallization API->Crystallization Counterions Counter-ion Library (HCl, H2SO4, Tartaric, Mesylic) Counterions->Crystallization PrimaryScreen Primary Screening (PXRD, FTIR) Crystallization->PrimaryScreen SCXRD Single Crystal X-Ray Diffraction PrimaryScreen->SCXRD Hit ID Selection Optimal Salt Selection SCXRD->Selection Structural Resolution

High-throughput salt screening and crystallographic resolution workflow.

Conclusion & Strategic Recommendations

Solid form selection is a critical step in drug development, requiring a multidisciplinary approach combining solid-state chemistry and thermal analysis[5]. For N-Methyl-2-(piperidin-2-yl)propanamide:

  • Avoid the HCl salt if the final dosage form will be exposed to humid environments, as its crystallographic channels invite moisture.

  • Select the L-Tartrate salt if chiral purity and robust anhydrous stability are the primary manufacturing bottlenecks.

  • Select the Mesylate salt if the formulation requires maximum aqueous solubility to overcome bioavailability hurdles.

By grounding formulation decisions in fundamental X-ray crystallography, development teams can bypass empirical guesswork, directly engineering the solid-state properties required for clinical success[4].

References

  • Pharmaceutical Co-Crystals in Drug Development: Solid-State Design Principles, Intermolecular Interactions, and Manufacturing Strategies. IJPS Journal. Available at:[Link]

  • Salt and Co-crystal Screening. Sygnature Discovery. Available at:[Link]

  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. Available at:[Link]

  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Publications. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

N-Methyl-2-(piperidin-2-yl)propanamide proper disposal procedures

As a Senior Application Scientist, I understand that the proper handling and disposal of complex organic reagents is not just a regulatory hurdle—it is a critical component of laboratory safety, environmental stewardship...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that the proper handling and disposal of complex organic reagents is not just a regulatory hurdle—it is a critical component of laboratory safety, environmental stewardship, and operational integrity.

N-Methyl-2-(piperidin-2-yl)propanamide is a specialized organic compound featuring a piperidine ring (a secondary amine) and an N-methylpropanamide group. Because specific, isolated Safety Data Sheets (SDS) for custom or intermediate derivatives can sometimes lag behind their synthesis, we must extrapolate its safety profile using the foundational principles of chemical reactivity. Based on its structural homology to piperidine and its derivatives, this compound must be treated as highly flammable, acutely toxic, corrosive, and environmentally hazardous[1].

This guide provides a self-validating, mechanistic protocol for the safe disposal of N-Methyl-2-(piperidin-2-yl)propanamide, ensuring you understand not just what steps to take, but why they are chemically necessary.

I. Hazard Assessment & Mechanistic Causality

To safely manage the disposal of this compound, personnel must understand the causality behind its hazards. The table below synthesizes the chemical properties of piperidine derivatives with their direct operational implications.

Chemical PropertyMechanistic CausalityOperational & Disposal Implication
Secondary Amine Basicity The nitrogen on the piperidine ring acts as a Lewis base, reacting exothermically with protons[2].Segregation: Never mix with strong acids or anhydrides. Store in chemically inert HDPE or PTFE containers.
Nitrogen Content Combustion oxidizes the organic nitrogen atoms, generating highly toxic nitrogen oxides (NOx)[3].Disposal: Must be routed to a licensed high-temperature incinerator equipped with an afterburner and NOx scrubber[4].
Flammability / Volatility The hydrocarbon framework supports rapid oxidation; vapors are heavier than air and can form explosive mixtures[5].Handling: Keep away from ignition sources. Use non-sparking tools and ground all equipment during transfer[3].
Acute Toxicity & Corrosivity Lipophilic properties allow rapid skin penetration; basicity causes severe tissue burns and eye damage[1].PPE: Nitrile/neoprene gloves, face shield, and a flame-retardant lab coat are mandatory[1].

II. Standard Operating Procedure: Step-by-Step Disposal

The guiding principle for the disposal of N-Methyl-2-(piperidin-2-yl)propanamide is to treat it as a characteristic hazardous waste. Depending on its specific formulation and concentration, it may trigger EPA characteristic waste codes for ignitability (D001) or corrosivity (D002)[6].

Phase 1: Benchtop Preparation and Segregation

  • Verify Compatibility: Ensure the designated waste container is entirely free of acids, oxidizers, and halogenated solvents. Mixing basic amines with acids will cause a violent, heat-generating neutralization reaction[2].

  • Select the Container: Utilize a chemically compatible container, such as High-Density Polyethylene (HDPE). Avoid metal containers, as aqueous solutions of basic amines can be highly corrosive to metals.

  • Labeling: Affix a standardized Hazardous Waste label immediately upon the first drop of waste entering the container. Explicitly write the full chemical name ("N-Methyl-2-(piperidin-2-yl)propanamide") and check the "Flammable", "Toxic", and "Corrosive" hazard indicators[1].

Phase 2: Liquid Waste Transfer 4. Fume Hood Operation: Perform all waste transfers inside a certified, well-ventilated chemical fume hood to prevent the inhalation of toxic vapors[1]. 5. Funnel and Grounding: Use a dedicated, non-sparking funnel. If you are transferring large volumes of this flammable liquid, ensure both the source vessel and the receiving waste container are electrically grounded to prevent static discharge ignition[3]. 6. Headspace Management: Fill the waste container to a maximum of 80% capacity. This critical step leaves adequate headspace for vapor expansion and prevents dangerous over-pressurization during storage and transport.

Phase 3: Containment and EHS Handoff 7. Secondary Containment: Place the tightly sealed waste container into a secondary chemical-resistant tub. This physically contains potential leaks and prevents catastrophic cross-contamination in the waste accumulation area[1]. 8. Licensed Disposal: Do not pour this chemical down the drain under any circumstances[5]. Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department. The chemical must be handed over to a licensed professional waste disposal company[1].

III. Waste Segregation Workflow

Proper segregation prevents dangerous chemical incompatibilities and reduces the financial burden of waste processing (e.g., separating cheaper non-halogenated incineration from expensive halogenated processing).

G A N-Methyl-2-(piperidin-2-yl)propanamide Waste Generation B Compatibility Check (Avoid Acids & Oxidizers) A->B C Non-Halogenated Basic Organic Waste B->C No Halogens D Halogenated Waste (If mixed with DCM/CHCl3) B->D Contains Halogens E Secondary Containment & EPA Labeling C->E D->E F EHS / Licensed Waste Pickup E->F G High-Temp Incineration (with NOx Scrubber) F->G

Figure 1: Waste segregation and disposal workflow for piperidine-derivative chemical waste.

IV. Emergency Spill Response Protocol

In the event of an accidental release, immediate mechanistic intervention is required to mitigate vapor spread and ignition risks:

  • Evacuate and Isolate: Isolate the spill area for at least 50 meters in all directions. Eliminate all ignition sources (sparks, flames, hot surfaces) immediately[2].

  • PPE Upgrade: Emergency responders must wear a positive-pressure, self-contained breathing apparatus (SCBA) and a fully-encapsulating chemical-resistant suit for large-scale spills[2].

  • Inert Absorption: Do NOT use combustible absorbents like sawdust. The flammability of the chemical combined with a combustible matrix creates a severe fire hazard. Absorb the spill with dry sand, earth, or specialized inert chemical absorbent pads[2].

  • Collection: Use clean, non-sparking tools to sweep up the saturated absorbent material. Place it into a sealed, labeled hazardous waste container for incineration[3].

References

  • Safety Data Sheet: Piperidine Carl ROTH [Link]

  • Hazardous Waste Listings (40 CFR Part 261) U.S. Environmental Protection Agency (EPA)[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.